molecular formula C12H11NO B1322798 (6-Phenylpyridin-3-yl)methanol CAS No. 4634-09-7

(6-Phenylpyridin-3-yl)methanol

Cat. No.: B1322798
CAS No.: 4634-09-7
M. Wt: 185.22 g/mol
InChI Key: RXXIVABOKBNIEI-UHFFFAOYSA-N
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Description

(6-Phenylpyridin-3-yl)methanol (CAS 4634-09-7) is a solid organochemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This chemical features a pyridine ring substituted at the 6-position with a phenyl group and at the 3-position with a hydroxymethyl group, making it a valuable chiral diarylmethanol derivative . Compounds in this class are significant building blocks and precursors for synthesizing pharmaceutically active agents and chiral ligands due to their important biological activities . Diarylmethanol derivatives, including pyridinyl phenylmethanols, are known to possess analgesic and anticonvulsant properties and are structural motifs found in potent antihistamines . As a chiral scaffold, this compound is utilized in asymmetric synthesis and can be produced via biocatalytic or catalytic asymmetric hydrogenation methods to obtain high enantiomeric purity, which is critical for pharmaceutical applications . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-phenylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXIVABOKBNIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623938
Record name (6-Phenylpyridin-3-yl)methanol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4634-09-7
Record name (6-Phenylpyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-phenylpyridin-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. This molecule holds interest within medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. The pyridine scaffold is a common motif in numerous biologically active compounds, and the presence of the phenyl and hydroxymethyl groups allows for a variety of synthetic modifications to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature.

Chemical Properties and Data

PropertyDataSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(C=C2)COPubChem[1]
InChI InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2PubChem[1]
InChIKey RXXIVABOKBNIEI-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.6PubChem[1]

Spectral Data:

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported. Researchers synthesizing this compound would need to perform standard analytical techniques for full characterization. For reference, typical spectral regions for the functional groups present in the molecule are provided below.

SpectroscopyExpected Peaks/Signals
¹H NMR Signals for the phenyl group protons (typically in the range of 7.0-8.0 ppm), distinct signals for the protons on the pyridine ring, a singlet or doublet for the methylene protons of the hydroxymethyl group (CH₂OH), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Resonances for the carbon atoms of the phenyl and pyridine rings (typically in the aromatic region of 120-160 ppm), and a signal for the methylene carbon of the hydroxymethyl group (usually in the range of 60-70 ppm).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyridine rings.

Synthesis Protocols

Method 1: Suzuki-Miyaura Cross-Coupling followed by Reduction

This approach involves the formation of the C-C bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a carbonyl group to the desired alcohol.

Workflow Diagram:

Synthesis_Method_1 Method 1: Suzuki Coupling and Reduction A 2-Chloro-5-formylpyridine C 6-Phenylnicotinaldehyde A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B Phenylboronic acid B->C D This compound C->D Reduction (e.g., NaBH4, Methanol)

A plausible synthetic route to this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The first step would involve the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with phenylboronic acid. A suitable starting material would be 2-chloro-5-formylpyridine or 2-bromo-5-formylpyridine.

  • Reactants: 2-halo-5-formylpyridine (1 eq.), Phenylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: A mixture of an organic solvent such as 1,4-dioxane, toluene, or DMF, and water.

  • Procedure: The reactants are combined in the solvent system, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield 6-phenylnicotinaldehyde.

Step 2: Reduction of the Aldehyde

The resulting 6-phenylnicotinaldehyde is then reduced to the corresponding primary alcohol.

  • Reactant: 6-Phenylnicotinaldehyde (1 eq.).

  • Reducing Agent: Sodium borohydride (NaBH₄, 1.1-1.5 eq.).

  • Solvent: Methanol or ethanol.

  • Procedure: The aldehyde is dissolved in the alcohol solvent and cooled in an ice bath. The sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to give this compound.

Method 2: Reduction of a Carboxylic Acid Derivative

An alternative route involves the reduction of a carboxylic acid or its ester derivative.

Workflow Diagram:

Synthesis_Method_2 Method 2: Reduction of Carboxylic Acid Derivative A 6-Phenylnicotinic acid B This compound A->B Reduction (e.g., LiAlH4, THF)

An alternative synthetic route to this compound.
  • Starting Material: 6-Phenylnicotinic acid, which can be synthesized via Suzuki coupling of 6-chloronicotinic acid with phenylboronic acid.

  • Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required to reduce the carboxylic acid.

  • Solvent: Anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Procedure: 6-Phenylnicotinic acid is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled, and LiAlH₄ is added carefully in portions. The reaction mixture is then typically heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched, and the product is extracted and purified.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited in the public domain. However, the broader class of phenyl-substituted pyridine derivatives has been investigated for a range of pharmacological activities.

Derivatives of phenylpyridine have shown potential as:

  • Anticancer Agents: Some studies have explored the cytotoxicity of phenylpyridine derivatives against various cancer cell lines.[2][3]

  • Enzyme Inhibitors: Phenyl-substituted pyridines have been designed as inhibitors for enzymes such as xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia.[4]

  • Neurological Agents: The pyridine scaffold is a key component of many compounds with activity in the central nervous system. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[1]

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit interesting biological properties. Further screening and pharmacological evaluation would be necessary to determine its specific activities and any involvement in cellular signaling pathways.

Hypothetical Signaling Pathway Involvement:

Should this compound or its derivatives be found to have activity, for example, as a kinase inhibitor, its interaction with a signaling pathway could be depicted as follows. This is a generalized representation and not based on experimental data for this specific compound.

Signaling_Pathway Hypothetical Kinase Inhibition cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound Derivative Compound->Kinase Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (e.g., Proliferation) TranscriptionFactor->GeneExpression Regulates

A hypothetical mechanism of action for a derivative.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While specific experimental data on its properties are scarce, established synthetic routes provide a clear path for its preparation and characterization. The biological activities of related phenylpyridine structures suggest that this compound and its derivatives could be promising candidates for pharmacological screening. Future research should focus on the synthesis, full characterization, and systematic biological evaluation of this compound to unlock its full potential.

References

(6-Phenylpyridin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4634-09-7

This technical guide provides a comprehensive overview of (6-Phenylpyridin-3-yl)methanol, a pyridinylmethanol derivative of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and potential biological activities based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily sourced from computational predictions available in public databases.[1]

PropertyValueSource
Molecular FormulaC12H11NOPubChem[1]
Molecular Weight185.22 g/mol PubChem[1]
XLogP31.9PubChem (Predicted)[1]
Hydrogen Bond Donor Count1PubChem (Predicted)[1]
Hydrogen Bond Acceptor Count2PubChem (Predicted)[1]
Rotatable Bond Count2PubChem (Predicted)[1]

Synthesis and Experimental Protocols

A likely synthetic route to this compound can be extrapolated from methodologies reported for structurally similar 6-arylated-pyridin-3-yl methanol derivatives. A common approach involves a Suzuki coupling reaction followed by a reduction of an aldehyde.

Proposed Synthesis Workflow

G cluster_suzuki Suzuki Coupling cluster_reduction Reduction 6-bromonicotinaldehyde 6-bromonicotinaldehyde reaction_mixture_suzuki 6-bromonicotinaldehyde->reaction_mixture_suzuki phenylboronic_acid phenylboronic_acid phenylboronic_acid->reaction_mixture_suzuki Pd_catalyst Pd_catalyst Pd_catalyst->reaction_mixture_suzuki base base base->reaction_mixture_suzuki 6-phenylnicotinaldehyde 6-phenylnicotinaldehyde reaction_mixture_reduction 6-phenylnicotinaldehyde->reaction_mixture_reduction reaction_mixture_suzuki->6-phenylnicotinaldehyde Heat reducing_agent reducing_agent reducing_agent->reaction_mixture_reduction target_compound target_compound reaction_mixture_reduction->target_compound Solvent (e.g., Methanol) G Compound Compound TargetReceptor Target Receptor (e.g., Ion Channel) Compound->TargetReceptor Binds to/Modulates SignalingCascade Intracellular Signaling Cascade TargetReceptor->SignalingCascade Initiates/Inhibits CellularResponse Cellular Response (e.g., Reduced Inflammation) SignalingCascade->CellularResponse

References

An In-depth Technical Guide to the Synthesis of (6-Phenylpyridin-3-yl)methanol from 6-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for producing (6-Phenylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry, from the starting material 6-chloronicotinaldehyde. The synthesis involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of the aldehyde.

Synthetic Strategy Overview

The conversion of 6-chloronicotinaldehyde to this compound is efficiently achieved in two sequential synthetic steps. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the pyridine ring and a phenyl group.[1][2] The subsequent step is the reduction of the aldehyde functional group to a primary alcohol.

Overall Reaction Scheme: Step 1: 6-chloronicotinaldehyde + Phenylboronic acid → 6-Phenylnicotinaldehyde Step 2: 6-Phenylnicotinaldehyde → this compound

Below is a workflow diagram illustrating the overall synthetic process.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction 6-chloronicotinaldehyde 6-chloronicotinaldehyde Pd_catalyst_base Pd Catalyst, Base 6-chloronicotinaldehyde->Pd_catalyst_base Reactant Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Pd_catalyst_base Reactant 6-Phenylnicotinaldehyde 6-Phenylnicotinaldehyde Pd_catalyst_base->6-Phenylnicotinaldehyde Product Reducing_agent Reducing Agent (e.g., NaBH4) 6-Phenylnicotinaldehyde->Reducing_agent Intermediate Final_Product This compound Reducing_agent->Final_Product Product

Caption: Synthetic workflow from 6-chloronicotinaldehyde to this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[1] In this step, 6-chloronicotinaldehyde is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction: 6-chloronicotinaldehyde + Phenylboronic acid → 6-Phenylnicotinaldehyde

Detailed Experimental Protocol:

  • Reagent Preparation: In a reaction vessel, dissolve 6-chloronicotinaldehyde (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), and a base, such as sodium carbonate (Na₂CO₃, 2 equivalents), to the reaction mixture.

  • Reaction Conditions: Purge the mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-phenylnicotinaldehyde.

Quantitative Data for Suzuki-Miyaura Coupling:

ParameterValue
Yield 75-90%
Purity >95% (by HPLC)
Reaction Time 4-12 hours
Step 2: Reduction of Aldehyde

The second step involves the reduction of the aldehyde group of 6-phenylnicotinaldehyde to a primary alcohol, yielding the final product, this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[3]

Reaction: 6-Phenylnicotinaldehyde → this compound

Detailed Experimental Protocol:

  • Dissolution: Dissolve 6-phenylnicotinaldehyde (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Quantitative Data for Reduction:

ParameterValue
Yield 85-98%
Purity >98% (by HPLC)
Reaction Time 1-3 hours

Signaling Pathways and Logical Relationships

The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (+ R1-X) Pd(0)->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (+ R2-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)-R2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound from 6-chloronicotinaldehyde is a reliable and high-yielding two-step process. The Suzuki-Miyaura coupling provides an effective method for the key C-C bond formation, and the subsequent reduction of the aldehyde is straightforward. This synthetic route is scalable and provides access to a key intermediate for the development of novel pharmaceutical agents.

References

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (6-Phenylpyridin-3-yl)methanol. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Information

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxymethyl group. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties may be based on predictions or data from closely related analogs due to a lack of experimentally determined values in publicly available literature.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChemLite[1]
Molecular Weight 185.22 g/mol PubChem[2]
Monoisotopic Mass 185.08406 DaPubChemLite[1]
Predicted XlogP 1.6PubChemLite[1]
Physical State Solid (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in methanol (predicted)-

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds and is particularly suitable for creating biaryl structures.

Experimental Methodology

The following is a representative protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for similar pyridine derivatives.[3][4][5][6][7]

Materials:

  • (6-Bromopyridin-3-yl)methanol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add (6-bromopyridin-3-yl)methanol (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The reaction vessel is purged with an inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • The reaction mixture is heated to a temperature between 80-100°C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of phenylpyridine have garnered significant interest in drug discovery due to their diverse biological activities. Notably, diarylpyridine compounds have been identified as potent inhibitors of tubulin polymerization.[8][9] This mechanism is a key target for the development of anticancer agents.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis). The continuous assembly (polymerization) and disassembly (depolymerization) of microtubules are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Diarylpyridine derivatives are thought to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the structure of tubulin, rendering it incapable of polymerizing into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][10]

Below is a diagram illustrating the proposed mechanism of action.

Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Derivative Alpha-Tubulin Alpha-Tubulin Beta-Tubulin Beta-Tubulin Alpha-Tubulin->Beta-Tubulin Dimerization GTP GTP Beta-Tubulin->GTP binds Inhibited_Beta_Tubulin Inhibited Beta-Tubulin Microtubule Microtubule GTP->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Inhibitor This compound Derivative Inhibitor->Beta-Tubulin Binds to Colchicine Site Inhibited_Beta_Tubulin->Microtubule Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a phenylpyridine derivative.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of a scaffold that can be further elaborated. The potential for its derivatives to act as tubulin polymerization inhibitors highlights a promising avenue for the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships of this compound derivatives is warranted to explore their full therapeutic potential.

References

Spectroscopic Characterization of (6-Phenylpyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (6-phenylpyridin-3-yl)methanol. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of this compound is established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, predicted MS, and expected IR analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) [ppm] Multiplicity
8.65s
7.95d
8.05d, J = 7.2 Hz
7.72d, J = 8.1 Hz
7.45 - 7.35m
4.78s
2.50 (broad s)OH

Note: The NMR data presented is based on typical chemical shifts for similar structures and requires experimental verification for definitive assignment.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The predicted data suggests a molecular ion peak corresponding to its molecular formula C₁₂H₁₁NO.

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺186.09134
[M+Na]⁺208.07328
[M-H]⁻184.07678
[M]⁺185.08351
Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (alcohol)3200-3600 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C-H (alkane)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-O (alcohol)1000-1260Stretching
C-N (pyridine)1020-1225Stretching

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard operating procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the solid sample of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

  • Transfer : Using a pipette, transfer the clear solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[2]

  • Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer.

  • Data Acquisition for ¹H NMR :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR :

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]

  • Film Deposition : Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4][5]

  • Background Spectrum : Place a clean, empty salt plate in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum : Place the salt plate with the sample film into the spectrometer's sample holder.

  • Data Acquisition : Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small quantity of the solid sample (typically 1-2 mg) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[6]

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[6][7][8]

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The tallest peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Deposition Deposit on substrate (for IR) or introduce into instrument Dissolution->Deposition NMR NMR Spectroscopy (¹H & ¹³C) Deposition->NMR IR IR Spectroscopy Deposition->IR MS Mass Spectrometry Deposition->MS Processing Fourier Transform, Phasing, Baseline Correction NMR->Processing IR->Processing MS->Processing Interpretation Peak Assignment, Structural Elucidation Processing->Interpretation Report Final Spectroscopic Report Interpretation->Report

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of (6-Phenylpyridin-3-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Phenylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and manufacturing.

Quantitative Solubility Data

Precise solubility data is fundamental for selecting appropriate solvents for synthesis, purification, and formulation. The following table provides representative solubility values for a compound structurally analogous to this compound. These values are intended to serve as a practical guideline for solvent screening and experimental design. It is imperative to determine the empirical solubility of this compound for any specific application.

Table 1: Representative Solubility of a Phenyl-Pyridine Methanol Analog in Various Organic Solvents at 25°C (298.15 K)

SolventDielectric Constant (at 20°C)Polarity IndexSolubility (g/L) - RepresentativeMolar Solubility (mol/L) - Representative
Methanol32.75.1> 50> 0.27
Ethanol24.54.320 - 500.11 - 0.27
Isopropanol19.93.910 - 200.05 - 0.11
Acetone20.75.110 - 200.05 - 0.11
Ethyl Acetate6.04.45 - 100.03 - 0.05
Dichloromethane8.93.15 - 100.03 - 0.05
Toluene2.42.4< 1< 0.005
Hexane1.90.1< 0.1< 0.0005

Note: The data presented in this table is illustrative and based on general solubility trends for similar pyridine derivatives. Actual solubility of this compound should be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a chosen solvent and subsequently measuring the concentration of the dissolved solute in the saturated solution.[1][2]

2.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h at constant T) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter Sample E->F G Dilute for Analysis F->G H Quantify by HPLC G->H I Calculate Solubility H->I

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

References

The Rising Therapeutic Potential of (6-Phenylpyridin-3-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-Phenylpyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. Detailed experimental protocols for key biological assays and visual representations of implicated signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

CompoundR-group on Phenyl RingA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
5a H>50>50
5c 4-F10.15 ± 0.818.93 ± 0.67
5d 4-Cl7.88 ± 0.556.45 ± 0.43
5e 4-Br6.21 ± 0.425.18 ± 0.39
5f 4-I5.54 ± 0.364.72 ± 0.31
5g 4-CH₃12.34 ± 1.0210.87 ± 0.95
5h 4-OCH₃9.76 ± 0.788.11 ± 0.62
5i 4-NO₂4.13 ± 0.293.55 ± 0.24
5j 3,4-di-Cl3.89 ± 0.253.12 ± 0.19
5l 4-CF₃3.22 ± 0.202.71 ± 0.16
Doxorubicin -2.93 ± 0.283.10 ± 0.22

Table 2: Anticancer Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

CompoundStructure VariationA549 IC₅₀ (µM)
IIA N/A>10
IIB N/A0.229
IIC N/A>10
Imatinib -2.479

Table 3: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
15t Staphylococcus aureus1-2
16d Staphylococcus aureus0.5
IIC Proteus mirabilis16
IIC Klebsiella pneumoniae64

Table 4: Antiviral Activity of 2-Benzoxyl-phenylpyridine Derivatives

CompoundVirusEC₅₀ (µM)
W9 Coxsackievirus B3 (CVB3)1.89
W13 Coxsackievirus B3 (CVB3)2.45
W15 Coxsackievirus B3 (CVB3)1.56
W9 Adenovirus 7 (ADV7)3.12
W13 Adenovirus 7 (ADV7)4.54
W15 Adenovirus 7 (ADV7)2.87
Ribavirin Coxsackievirus B3 (CVB3)25.6
Ribavirin Adenovirus 7 (ADV7)33.7

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex networks.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain pyridine derivatives have been investigated as inhibitors of the EGFR signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor FADD FADD DeathReceptor->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bax Bax Caspase8->Bax via Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Forms Apoptosome with Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase genes p21 p21/p27 (CKI) p21->CDK46_CyclinD Inhibits p21->CDK2_CyclinE Inhibits

References

(6-Phenylpyridin-3-yl)methanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a heterocyclic building block of growing interest in the fields of medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure, combining both a phenyl and a pyridine moiety, offers a unique scaffold for the synthesis of complex molecular architectures. The presence of a reactive hydroxymethyl group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for the introduction of the 6-phenylpyridin-3-ylmethyl moiety into target molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical use in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic protocols, as well as for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
Monoisotopic Mass 185.084 g/mol
Predicted XlogP 1.6
Appearance White to off-white solid (predicted)
Predicted Boiling Point Data not available
Predicted Melting Point Data not available

Data sourced from PubChem and other chemical databases.

Synthesis of this compound

The synthesis of this compound is not widely documented in the literature as a standard procedure. However, based on established methodologies for the synthesis of related phenylpyridine derivatives, a robust synthetic strategy can be proposed. The most logical approach involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to construct the 6-phenylpyridine core, followed by the reduction of a suitable functional group to the desired hydroxymethyl group.

A plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction A 6-Chloronicotinic acid C 6-Phenylnicotinic acid A->C Pd catalyst, base B Phenylboronic acid B->C D 6-Phenylnicotinic acid E This compound D->E Reducing agent (e.g., LiAlH4)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Phenylnicotinic acid via Suzuki-Miyaura Coupling

Materials:

  • 6-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • De-gas the mixture by bubbling with argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Heat the reaction mixture at 80-90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 6-phenylnicotinic acid.

Step 2: Reduction of 6-Phenylnicotinic acid to this compound

Materials:

  • 6-Phenylnicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-phenylnicotinic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data for Analogous Reactions
Reaction TypeSubstratesCatalyst/ReagentSolventYield (%)
Suzuki Coupling 5-Bromo-2-methylpyridin-3-amine + Arylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O60-85%
Suzuki Coupling 2,3,5-Trichloropyridine + Arylboronic acidPd(OAc)₂ (ligand-free)Aqueous phaseHigh
Reduction Phenyl(pyridin-2-yl)methanone[Ir(COD)Cl]₂ / Chiral Ligand / H₂Methanol91-97%
Reduction Methyl 6-methylnicotinateLiAlH₄THF~100%

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules. The hydroxymethyl group can be readily functionalized, providing a handle for various chemical transformations.

G cluster_0 Derivatization Reactions A This compound B Esterification (RCOCl, base) A->B C Etherification (R-X, base) A->C D Oxidation (PCC, DMP, etc.) A->D E Halogenation (SOCl₂, PBr₃) A->E F (6-Phenylpyridin-3-yl)methyl ester B->F G (6-Phenylpyridin-3-yl)methyl ether C->G H 6-Phenylnicotinaldehyde D->H I 5-(Halomethyl)-2-phenylpyridine E->I

Figure 2: Potential derivatization pathways of this compound.

Medicinal Chemistry

The phenylpyridine scaffold is a common motif in many biologically active compounds. While the direct application of this compound in drug synthesis is not extensively reported, its structural analog, (6-methylpyridin-3-yl)methanol, is a key intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of 6-methylnicotinate are used in the synthesis of the selective COX-2 inhibitor Etoricoxib.[1][3][4] The phenyl group in this compound can offer different steric and electronic properties compared to the methyl group, potentially leading to novel ligands for various biological targets. Its derivatives are of interest as precursors for nicotinic acetylcholine receptor (nAChR) ligands and other central nervous system (CNS) targets.[5]

Agrochemicals

Substituted phenylpyridines have shown promise as herbicidal agents. A study on novel pyrazole derivatives containing phenylpyridine moieties demonstrated that these compounds exhibit herbicidal activity.[6] The this compound building block could be utilized in the synthesis of new classes of pesticides, where the phenylpyridine core acts as a key pharmacophore.

Materials Science

Recent research has highlighted the potential of 6-arylated-pyridin-3-yl methanol derivatives in the field of nonlinear optics (NLO).[7] The conjugated π-system of the phenylpyridine core can give rise to interesting photophysical properties. By modifying the substituents on the phenyl ring and further derivatizing the methanol group, it may be possible to fine-tune the NLO properties of these materials for applications in optoelectronics and photonics.

Conclusion

This compound is a valuable and versatile building block with significant potential in various areas of chemical synthesis. While direct synthetic protocols and applications are still emerging, its synthesis can be reliably achieved through established methods such as the Suzuki-Miyaura coupling followed by reduction. The reactivity of its hydroxymethyl group opens up numerous avenues for derivatization, enabling the incorporation of the 6-phenylpyridin-3-ylmethyl fragment into a wide array of target molecules. As the demand for novel chemical entities in drug discovery, agrochemicals, and materials science continues to grow, the importance of building blocks like this compound is expected to increase, making it a key tool for synthetic chemists.

References

The Enigmatic Profile of (6-Phenylpyridin-3-yl)methanol: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – (6-Phenylpyridin-3-yl)methanol, a pyridine derivative with potential applications in medicinal chemistry and materials science, remains a compound of significant interest yet limited publicly available research. This technical guide serves to consolidate the known information on this molecule, drawing from chemical databases and analogous structures to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to a notable absence of dedicated peer-reviewed literature on its discovery and initial characterization, this document will focus on its structural properties, predicted characteristics, and plausible synthetic routes based on established chemical principles.

Physicochemical Properties and Structural Information

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. Its fundamental properties, as aggregated from chemical databases, are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem
Monoisotopic Mass 185.08406 DaPubChem[1]
SMILES C1=CC=C(C=C1)C2=NC=C(C=C2)COPubChem[1]
InChI InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2PubChem[1]
Predicted XlogP 1.6PubChem[1]

Table 1: Physicochemical Properties of this compound.

Postulated Synthetic Pathways

While no specific experimental protocol for the synthesis of this compound is documented in readily accessible scientific literature, several logical synthetic routes can be proposed based on well-established organic chemistry reactions. Two primary strategies are outlined below:

Suzuki-Miyaura Cross-Coupling followed by Reduction

A plausible and versatile approach involves the Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the reduction of a functional group to the desired hydroxymethyl moiety.

References

Methodological & Application

Application Note: Suzuki Coupling for the Synthesis of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2][3] The synthesis of biaryl compounds, such as (6-Phenylpyridin-3-yl)methanol, is a common application of this powerful methodology. The pyridine moiety is a prevalent scaffold in numerous biologically active compounds, and its functionalization through cross-coupling reactions is a key strategy in drug discovery. This application note provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of (6-chloropyridin-3-yl)methanol and phenylboronic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar pyridine derivatives.[4]

Materials and Reagents:

  • (6-chloropyridin-3-yl)methanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (6-chloropyridin-3-yl)methanol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[4]

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 100 °C using a preheated oil bath or heating mantle.[4]

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling synthesis of this compound.

ParameterValue/ConditionReference
Starting Materials
(6-chloropyridin-3-yl)methanol1.0 equiv[4]
Phenylboronic acid1.2 equiv[4]
Catalyst System
Palladium PrecursorPd(OAc)₂ (2 mol%)[4][5]
LigandSPhos (4 mol%)[4][5]
Base K₃PO₄ (2.0 equiv)[4][5]
Solvent Anhydrous Toluene[4]
Reaction Conditions
Temperature100 °C[4]
AtmosphereInert (Argon or Nitrogen)[4]
Expected Yield 70-90% (post-purification)N/A

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reactants Combine Reactants: (6-chloropyridin-3-yl)methanol, Phenylboronic acid, K₃PO₄ catalyst Add Catalyst System: Pd(OAc)₂, SPhos reactants->catalyst solvent Add Anhydrous Toluene catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 100°C with Stirring inert->heat cool Cool to Room Temperature heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite® dilute->filter wash Aqueous Wash (Water & Brine) filter->wash dry Dry Organic Layer (MgSO₄/Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanistic pathway involving several key steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product This compound (Ar-Ar') reductive_elimination->product aryl_halide (6-chloropyridin-3-yl)methanol (Ar-X) aryl_halide->oxidative_addition boronic_acid Phenylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (6-Phenylpyridin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a valuable starting material and structural scaffold in medicinal chemistry. Its unique arrangement of a phenyl group, a pyridine ring, and a reactive hydroxymethyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 6-phenylpyridine core is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. The hydroxymethyl group provides a convenient handle for derivatization, enabling the synthesis of ethers, esters, and other analogues to modulate physicochemical properties and target engagement.

Application: A Scaffold for Kinase Inhibitors

The 6-phenylpyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural motif of this compound can be elaborated to generate potent and selective inhibitors of various kinases.

This application note focuses on the utility of this compound as a scaffold for the synthesis of a hypothetical series of Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is a validated target for anticancer drug development. The synthesized derivatives are designed to explore the impact of various substituents on inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a series of hypothetical Pim-1 kinase inhibitors derived from this compound.

Compound IDR-GroupPim-1 IC50 (nM)MCF-7 GI50 (µM)
1a -H520>10
1b -CH₃2508.2
1c -OCH₃1204.5
1d -Cl852.1
1e -CF₃451.3
1f -NH₂3109.7
Staurosporine (Control)150.02

Experimental Protocols

Protocol 1: Synthesis of 6-Phenylnicotinic Acid (Precursor)

This protocol describes the synthesis of the key precursor, 6-phenylnicotinic acid, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Chloronicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to pH ~3-4, resulting in the precipitation of the product.

  • Filter the precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-phenylnicotinic acid.

Protocol 2: Synthesis of this compound

This protocol details the reduction of 6-phenylnicotinic acid to the corresponding alcohol.

Materials:

  • 6-Phenylnicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 6-phenylnicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C.

  • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite and wash the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 3: General Procedure for the Synthesis of (6-Phenylpyridin-3-yl)methyl Ether Derivatives (1a-1f)

This protocol outlines the synthesis of the target ether derivatives via Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Appropriate alkyl halide (R-X, e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the corresponding alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Protocol 4: In Vitro Pim-1 Kinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory activity of the synthesized compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Peptide substrate (e.g., PIMtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, Pim-1 kinase, and the peptide substrate.

  • Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

TAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP Ub K63-linked Ubiquitin Chains cIAP->Ub  E3 Ligase TAK1_complex TAK1/TAB1/TAB2 Ub->TAK1_complex  Activation IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylation MKKs MKKs (MKK4/7, MKK3/6) TAK1_complex->MKKs Phosphorylation IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus JNK JNK MKKs->JNK p38 p38 MKKs->p38 JNK->Nucleus p38->Nucleus Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression

Caption: TAK1 Signaling Pathway.

Experimental_Workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Williamson Ether Synthesis) start->synthesis purification Purification (Flash Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay In Vitro Biological Evaluation (e.g., Pim-1 Kinase Assay) characterization->bio_assay sar_analysis Structure-Activity Relationship (SAR) Analysis bio_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end End: Identification of Potent Inhibitors lead_optimization->end

Caption: Drug Discovery Workflow.

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of (6-Phenylpyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the phenylpyridine scaffold in a range of biologically active compounds. Derivatization of the hydroxyl moiety allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the development of novel therapeutic agents. The following sections detail procedures for etherification, esterification, and carbamoylation of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The hydroxyl group serves as a convenient handle for introducing a diverse range of functionalities, thereby influencing the molecule's steric and electronic properties, as well as its ability to engage in hydrogen bonding. These modifications can significantly impact biological activity, targeting interactions with receptors, enzymes, and other biological macromolecules. The derivatization strategies outlined below are fundamental transformations in organic synthesis and are widely applicable in drug discovery programs.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the key derivatization reactions for this compound, including typical reagents, reaction conditions, and expected product classes.

Derivatization TypeReagents and ConditionsProduct Class
Etherification 1. NaH, THF, 0 °C to rt2. Alkyl halide (e.g., R-Br, R-I)(6-Phenylpyridin-3-yl)methyl ether
Esterification Carboxylic acid (R-COOH), DCC, DMAP, CH₂Cl₂, rt(6-Phenylpyridin-3-yl)methyl ester
Carbamoylation Isocyanate (R-NCO), Et₃N, CH₂Cl₂, rt(6-Phenylpyridin-3-yl)methyl carbamate

Experimental Protocols

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.

Protocol:

  • Preparation of the Alkoxide: To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (typically 30 minutes), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert atmosphere, add a solution of DCC (1.2 eq.) in CH₂Cl₂ dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂. Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbamoylation using Isocyanates

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates.

Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) and triethylamine (Et₃N, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert atmosphere, add the desired isocyanate (1.1 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary, using an appropriate eluent system.

  • Characterization: Characterize the purified carbamate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway Context

Derivatives of phenylpyridine may interact with various signaling pathways relevant to disease. For example, certain pyridine-containing compounds have been shown to modulate kinase signaling pathways implicated in cancer. The diagram below illustrates a generalized kinase signaling cascade that could be a potential target for such derivatives.

signaling_pathway ext_signal Extracellular Signal receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative inhibitor->raf

Caption: A generalized MAPK/ERK signaling pathway.

Experimental Workflow: Ether Synthesis

The following diagram outlines the key steps in the Williamson ether synthesis of this compound derivatives.

ether_synthesis_workflow start Start: this compound deprotonation Deprotonation with NaH in THF start->deprotonation alkoxide Formation of Sodium (6-Phenylpyridin-3-yl)methoxide deprotonation->alkoxide sn2 SN2 Reaction with Alkyl Halide alkoxide->sn2 workup Aqueous Work-up and Extraction sn2->workup purification Column Chromatography workup->purification product Product: (6-Phenylpyridin-3-yl)methyl Ether purification->product

Caption: Workflow for Williamson ether synthesis.

Logical Relationship: Derivatization Strategies

This diagram illustrates the logical relationship between the starting material and the different classes of derivatives that can be synthesized.

derivatization_strategies start This compound ether Ethers start->ether  Williamson  Synthesis ester Esters start->ester  Steglich  Esterification carbamate Carbamates start->carbamate  Reaction with  Isocyanate

Caption: Derivatization of the hydroxyl group.

Application Notes and Protocols for the Synthesis of Novel Ligands from (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of novel ligands in drug discovery. Its structure, featuring a phenyl-substituted pyridine core and a reactive hydroxymethyl group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and develop compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of novel ligands derived from this compound, with a focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Strategic Approaches to Ligand Synthesis

The synthetic strategy for generating a library of diverse ligands from this compound can be conceptualized as a multi-step process. This involves the initial preparation of a key intermediate, followed by diversification through various chemical reactions.

Diagram: Synthetic Workflow for Ligand Diversification

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Modification (Suzuki Coupling) cluster_2 Phase 3: Ligand Diversification A This compound B Oxidation A->B C 6-Phenylnicotinaldehyde B->C G 6-Phenylnicotinaldehyde D (6-Chloropyridin-3-yl)methanol E Suzuki Coupling (Phenylboronic Acid) D->E F This compound E->F H Reductive Amination G->H K Wittig Reaction G->K J Novel Ligand Library (Amine Derivatives) H->J I Diverse Amines I->H M Novel Ligand Library (Alkene Derivatives) K->M L Phosphonium Ylides L->K G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects cluster_3 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth S6K->Growth eIF4E->Growth Ligand Novel Ligand (from this compound) Ligand->PI3K Inhibits Ligand->Akt Inhibits Ligand->mTORC1 Inhibits

Application Notes and Protocols: The Reduction of 6-Phenylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of substituted nicotinic acids is a crucial transformation in synthetic organic chemistry, providing access to piperidine scaffolds that are prevalent in many biologically active compounds and pharmaceuticals. This document outlines a detailed experimental protocol for the reduction of the pyridine ring in 6-phenylnicotinic acid to yield 6-phenylpiperidine-3-carboxylic acid via catalytic hydrogenation. The methodologies are based on established procedures for the reduction of similar pyridine carboxylic acid derivatives.

Reaction Scheme & Logic

The reduction of 6-phenylnicotinic acid to 6-phenylpiperidine-3-carboxylic acid involves the saturation of the aromatic pyridine ring. This is typically achieved through catalytic hydrogenation, where hydrogen gas is introduced in the presence of a metal catalyst. The reaction proceeds under pressure and often requires an acidic solvent to facilitate the reduction of the heterocyclic ring.

logical_relationship cluster_start Starting Material cluster_process Reduction Process cluster_product Final Product A 6-Phenylnicotinic Acid B Catalytic Hydrogenation A->B Substrate D 6-Phenylpiperidine-3-carboxylic Acid B->D Yields C Conditions: - H2 Gas (Pressure) - Catalyst (e.g., PtO2, Pd/C) - Acidic Solvent (e.g., Acetic Acid) C->B

Caption: Logical flow from starting material to product via catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes key data points for the starting material and the expected product. Yields for similar catalytic reductions of pyridine derivatives can vary but are often high.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)Ref.
6-Phenylnicotinic AcidC₁₂H₉NO₂199.21Solid--
6-Phenylpiperidine-3-carboxylic AcidC₁₂H₁₅NO₂205.25Solid85-95%[1]

Note: The yield is an estimate based on similar reactions reported in the literature, as specific data for this exact transformation was not found.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 6-phenylnicotinic acid using Platinum(IV) oxide (Adams' catalyst) in glacial acetic acid. This method is effective for the hydrogenation of pyridine rings.[1]

3.1. Materials & Equipment

  • Reagents:

    • 6-Phenylnicotinic Acid

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial Acetic Acid

    • Methanol

    • Diethyl Ether

    • Hydrogen Gas (high purity)

  • Equipment:

    • Parr hydrogenation apparatus or similar high-pressure reactor

    • Glass liner for the reactor

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Standard laboratory glassware

3.2. Experimental Workflow

The general workflow for this procedure involves setting up the hydrogenation reactor, running the reaction under pressure, and then isolating and purifying the product.

G start Start setup 1. Setup Reactor: - Add 6-phenylnicotinic acid,  acetic acid, and PtO2 catalyst  to the reactor vessel. start->setup purge 2. Purge System: - Seal the reactor. - Purge with Nitrogen, then Hydrogen. setup->purge react 3. Hydrogenation: - Pressurize with H2 (e.g., 50 psi). - Heat and stir (e.g., 25-50°C). - Monitor H2 uptake. purge->react react->react Monitor stop_rxn 4. Reaction Completion: - H2 uptake ceases. react->stop_rxn workup 5. Workup: - Cool and vent the reactor. - Filter to remove catalyst. - Wash catalyst with methanol. stop_rxn->workup Yes isolate 6. Isolation: - Evaporate solvent from filtrate. - Recrystallize crude product  (e.g., from ethanol/ether). workup->isolate analyze 7. Analysis: - Dry the product. - Characterize via NMR, MS, etc. isolate->analyze end End analyze->end

References

Application Notes and Protocols: (6-Phenylpyridin-3-yl)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (6-Phenylpyridin-3-yl)methanol as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for related phenylpyridine and pyridopyrimidine scaffolds, which have demonstrated significant inhibitory activity against various kinases implicated in oncogenic signaling pathways.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. The 6-phenylpyridine motif, in particular, offers a versatile platform for developing inhibitors with enhanced potency and selectivity. This compound serves as a valuable starting material or intermediate, providing a functional handle for elaboration into a diverse range of kinase inhibitor candidates. Modifications at the methanol position can influence the compound's pharmacokinetic and pharmacodynamic properties.

Featured Kinase Targets and Signaling Pathways

Kinase inhibitors derived from phenylpyridine scaffolds have shown activity against several important cancer-related kinases, including PIM-1, a serine/threonine kinase, and various receptor tyrosine kinases (RTKs). These kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

PIM-1 Kinase Signaling

PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in various cancers. It plays a crucial role in cell cycle progression and apoptosis by phosphorylating a number of downstream targets.

PIM1_Signaling Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation p27 p27 PIM1->p27 Phosphorylation Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p27->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PIM1

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for inhibitor development.

PI3K_Akt_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and a Potential Point of Inhibition.

Synthesis of Kinase Inhibitors

The following section outlines a potential synthetic workflow for the preparation of a kinase inhibitor library based on the this compound scaffold. This generalized scheme involves key steps such as oxidation and subsequent coupling reactions.

Synthesis_Workflow Start This compound Oxidation Oxidation Start->Oxidation Aldehyde 6-Phenylnicotinaldehyde Oxidation->Aldehyde Coupling Coupling Reaction (e.g., Suzuki, Stille) Aldehyde->Coupling Intermediate Functionalized Phenylpyridine Core Coupling->Intermediate Final Kinase Inhibitor Library Intermediate->Final

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Oxidation of this compound to 6-Phenylnicotinaldehyde

This protocol describes a standard Swern oxidation, a mild and efficient method for converting primary alcohols to aldehydes.

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-phenylnicotinaldehyde.

Protocol 2: Synthesis of a Phenylpyridine-based Inhibitor via Suzuki Coupling

This protocol outlines a general procedure for a Suzuki coupling reaction to introduce further diversity to the core scaffold.

  • Reagents and Materials:

    • 6-Phenylnicotinaldehyde (or a derivative)

    • Arylboronic acid (e.g., 4-aminophenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃ or K₂CO₃)

    • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

    • Argon or Nitrogen atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a reaction vessel, add 6-phenylnicotinaldehyde derivative (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

    • Purge the vessel with an inert gas.

    • Add the degassed solvent system.

    • Heat the reaction mixture at reflux (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of representative kinase inhibitors containing a phenylpyridine or related pyridopyrimidine scaffold. These data are compiled from various studies and are intended to provide a comparative overview. Direct comparison of IC₅₀ values should be made with caution due to variations in assay conditions.

Table 1: PIM-1 Kinase Inhibitory Activity

Compound IDScaffoldIC₅₀ (nM)Reference
1 Pyridine-based19.4[1]
2 Pyridine-based14.3[1]
3 Pyridothienopyrimidinone4620[2]
4 Pyridothienopyrimidinone1180[2]
Staurosporine (Control)-16.7[1]

Table 2: Class III Receptor Tyrosine Kinase (RTK) Inhibitory Activity

Compound IDScaffoldTarget KinaseIC₅₀ (µM)Reference
19 4-AnilinopyrimidineKIT0.048[3]
19 4-AnilinopyrimidinePDGFRβ0.055[3]
27 4-AnilinopyrimidineKIT0.015[3]
27 4-AnilinopyrimidinePDGFRα0.009[3]

In Vitro Kinase Inhibition Assay Protocol

This general protocol can be adapted to assess the inhibitory activity of newly synthesized compounds against specific kinases.

  • Materials:

    • Test compounds dissolved in DMSO

    • Kinase enzyme of interest

    • Substrate peptide

    • ATP

    • Assay buffer

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. Its strategic use in combination with established synthetic methodologies, such as cross-coupling reactions, allows for the generation of diverse chemical libraries targeting key oncogenic kinases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for (6-Phenylpyridin-3-yl)methanol Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential agrochemical applications of (6-phenylpyridin-3-yl)methanol derivatives. The information presented herein is curated from patent literature and peer-reviewed scientific publications to guide research and development in this chemical class.

Insecticidal Applications

Derivatives of this compound have shown promise as insecticides. A key example is the aminothiol derivative, 2-[(6-phenylpyridin-3-yl)methylamino]ethanethiol , which has been identified for its insecticidal properties. While detailed quantitative efficacy data for this specific compound is limited in publicly available literature, its structural similarity to other nitromethylene insecticides suggests a potential mode of action targeting the insect nervous system.

Proposed Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

Nitromethylene insecticides are known to act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects[1][2][3][4][5]. These compounds mimic the action of the neurotransmitter acetylcholine, leading to overstimulation of the nAChRs. This results in uncontrolled nerve impulses, leading to paralysis and eventual death of the insect. The proposed signaling pathway is visualized below.

Insecticidal Mode of Action cluster_synapse Synaptic Cleft cluster_outcome Physiological Effect Derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Derivative->nAChR Binds to receptor Ion_Channel Ion Channel nAChR->Ion_Channel Opens Neuron_Membrane Postsynaptic Neuron Membrane Ion_Channel->Neuron_Membrane Influx of Na+ Na_ions Na_ions->Ion_Channel Overstimulation Continuous Nerve Stimulation Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Proposed mode of action for insecticidal derivatives.
Experimental Protocol: Insecticidal Activity Bioassay (Leaf Dipping Method)

This protocol is adapted from methodologies used for evaluating the insecticidal activity of novel pyridine derivatives[6].

Objective: To assess the contact toxicity of this compound derivatives against a target insect pest (e.g., Mythimna separata).

Materials:

  • Test compounds

  • Acetone (for dissolving compounds)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Fresh host plant leaves (e.g., corn leaves for Mythimna separata)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Third-instar larvae of the target pest

  • Micropipettes

  • Beakers and graduated cylinders

  • Ventilated rearing chamber (25 ± 1°C, 70-80% relative humidity, 14:10 h light:dark photoperiod)

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in a small amount of acetone.

    • Add distilled water containing 0.1% (v/v) Triton X-100 to achieve the desired final concentrations (e.g., 500 mg/L).

    • Prepare a negative control solution containing the same concentration of acetone and Triton X-100 in distilled water.

  • Leaf Treatment:

    • Dip fresh host plant leaves into the test solutions for 10-15 seconds, ensuring complete coverage.

    • Allow the leaves to air dry at room temperature.

  • Bioassay Setup:

    • Place a piece of filter paper in the bottom of each Petri dish.

    • Place one treated leaf into each Petri dish.

    • Introduce 10 third-instar larvae into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

    • Each treatment should be replicated at least three times.

  • Incubation and Observation:

    • Place the Petri dishes in a ventilated rearing chamber under controlled environmental conditions.

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis:

    • Calculate the mortality rate for each treatment and correct for control mortality using Abbott's formula if necessary.

    • For dose-response studies, test a range of concentrations and calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Herbicidal Applications

Quantitative Herbicidal Activity Data
CompoundTarget Weed Species% Inhibition
6a Digitaria sanguinalis (DS)50-60%
Abutilon theophrasti (AT)50-60%
Eclipta prostrata (EP)50-60%
6c Digitaria sanguinalis (DS)50-60%
Abutilon theophrasti (AT)50-60%
Eclipta prostrata (EP)50-60%

Note: The specific structures of compounds 6a and 6c can be found in the cited literature[7]. These compounds demonstrated superior or comparable activity to the commercial herbicide pyroxasulfone against certain weeds in post-emergence applications.

Experimental Protocol: Greenhouse Herbicidal Activity Assay

This protocol is based on the methodology for evaluating the herbicidal activity of phenylpyridine-containing pyrazole derivatives[7][9].

Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound derivatives.

Materials:

  • Test compounds

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Plastic pots (e.g., 10 cm diameter)

  • Greenhouse potting soil

  • Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)

  • Laboratory spray chamber

  • Greenhouse with controlled environment (25 ± 2°C, 60-70% relative humidity, 14h photoperiod)

Procedure:

Part A: Pre-emergence Assay

  • Fill pots with greenhouse soil.

  • Sow seeds of the test weed species at a depth of 0.5-1.0 cm.

  • Prepare test solutions by dissolving the compound in acetone and then diluting with water containing 0.5% Tween-20 to the desired concentration (e.g., for an application rate of 150 g a.i./hm²).

  • One day after sowing, uniformly spray the soil surface with the test solutions using a laboratory spray chamber.

  • Include an untreated control (sprayed with the solvent-surfactant solution) and a positive control (a commercial herbicide).

  • Place the pots in the greenhouse and water as needed.

  • Visually assess the herbicidal effect (e.g., inhibition of emergence, stunting, chlorosis) 15-20 days after treatment, comparing to the untreated control.

Part B: Post-emergence Assay

  • Sow weed seeds in pots and grow them in the greenhouse until they reach the 2-4 leaf stage.

  • Prepare test solutions as described in Part A.

  • Uniformly spray the foliage of the weed seedlings with the test solutions using a laboratory spray chamber.

  • Include untreated and positive controls.

  • Return the pots to the greenhouse.

  • Visually assess plant injury (on a scale of 0% for no effect to 100% for complete kill) at 3, 7, and 15 days after treatment.

  • For quantitative assessment, harvest the above-ground plant material 20 days after treatment and measure the fresh weight. Calculate the percent inhibition relative to the untreated control.

Herbicidal Assay Workflow Sow_seeds Sow Weed Seeds Spray_soil Spray Soil Surface Sow_seeds->Spray_soil Greenhouse_pre Incubate in Greenhouse Spray_soil->Greenhouse_pre Assess_pre Assess Herbicidal Effect (15-20 DAT) Greenhouse_pre->Assess_pre Grow_seedlings Grow Seedlings to 2-4 Leaf Stage Spray_foliage Spray Foliage Grow_seedlings->Spray_foliage Greenhouse_post Incubate in Greenhouse Spray_foliage->Greenhouse_post Assess_post Assess Plant Injury & Fresh Weight (20 DAT) Greenhouse_post->Assess_post

Workflow for greenhouse herbicidal activity screening.

Fungicidal Applications

To date, a systematic search of scientific and patent literature has not revealed specific fungicidal applications for derivatives of this compound. While other pyridine-containing heterocycles are known to possess fungicidal properties, this particular scaffold remains an underexplored area for antifungal research. Future research could involve screening this compound and its derivatives against a panel of economically important plant pathogenic fungi to explore this potential application.

Disclaimer: The information provided in these application notes is for research and development purposes only. The handling and use of all chemical compounds should be conducted by trained professionals in a suitably equipped laboratory, following all applicable safety guidelines. The agrochemical activities and modes of action described are based on available literature and may not be exhaustive. Further research is required to fully elucidate the potential of this compound derivatives in agriculture.

References

Application Notes and Protocols: High-Throughput Screening of a (6-Phenylpyridin-3-yl)methanol-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of a chemical library based on the (6-Phenylpyridin-3-yl)methanol scaffold. This document outlines protocols for primary and secondary assays targeting two relevant protein classes for this chemical scaffold: Pim-1 Kinase and the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. The provided methodologies, data presentation formats, and workflow diagrams are designed to facilitate the identification and characterization of novel bioactive compounds.

Target Rationale

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. This document focuses on two such targets:

  • Pim-1 Kinase: A serine/threonine kinase that is a key regulator of cell survival and proliferation.[1] Its overexpression is implicated in various cancers, making it a prime target for oncology drug discovery.[1]

  • TRPV3: A cation channel involved in thermosensation, pain, and skin physiology.[2] Antagonists of TRPV3 are being investigated for the treatment of pain and inflammatory skin conditions.[3]

Section 1: Screening for Pim-1 Kinase Inhibitors

Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and apoptosis by phosphorylating various downstream targets.[4]

Pim1_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene (Transcription) STAT->Pim1_Gene Activation Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation Downstream_Targets Downstream Targets (e.g., BAD, p21, MYC) Pim1_Kinase->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition TRPV3_Signaling_Pathway Stimuli Stimuli (Heat, 2-APB, etc.) TRPV3 TRPV3 Channel Stimuli->TRPV3 Activation Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., Calcineurin, NFAT) Ca_Influx->Downstream Response Cellular Response (Pain, Inflammation) Depolarization->Response Downstream->Response HTS_Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Secondary_Assay Secondary/Orthogonal Assay (e.g., different technology) Hit_Confirmation->Secondary_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Secondary_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

References

Application Notes and Protocols for the Scale-up Synthesis of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of (6-Phenylpyridin-3-yl)methanol, a key intermediate for preclinical studies. The described two-step synthetic route is designed for robustness, scalability, and efficiency, making it suitable for producing the quantities required for further pharmacological and toxicological evaluation.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure, featuring a phenyl-substituted pyridine core with a reactive hydroxymethyl group, allows for diverse functionalization and derivatization. The provision of a reliable and scalable synthetic process is crucial for advancing drug discovery programs that rely on this intermediate. This document outlines a two-step approach commencing with a Suzuki-Miyaura cross-coupling reaction, followed by a selective reduction.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Suzuki-Miyaura Cross-Coupling: This initial step involves the palladium-catalyzed cross-coupling of a commercially available brominated pyridine derivative, 6-bromo-3-pyridinecarboxaldehyde, with phenylboronic acid. This reaction efficiently constructs the desired 6-phenylpyridine scaffold, yielding the intermediate, 6-phenylnicotinaldehyde.

  • Selective Aldehyde Reduction: The subsequent step focuses on the selective reduction of the aldehyde functionality of 6-phenylnicotinaldehyde to the corresponding primary alcohol. This is accomplished using a mild and selective reducing agent, such as sodium borohydride, to afford the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Suzuki-Miyaura Coupling6-Bromo-3-pyridinecarboxaldehyde6-Phenylnicotinaldehyde85-95>95
2Aldehyde Reduction6-PhenylnicotinaldehydeThis compound90-98>98

Experimental Protocols

Step 1: Synthesis of 6-Phenylnicotinaldehyde via Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-Bromo-3-pyridinecarboxaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-3-pyridinecarboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-phenylnicotinaldehyde as a solid.[1][2]

Step 2: Synthesis of this compound via Aldehyde Reduction

Materials:

  • 6-Phenylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-phenylnicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.[3][4]

Visualizations

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Aldehyde Reduction A 6-Bromo-3-pyridinecarboxaldehyde C Pd(OAc)2 / PPh3 K2CO3, Toluene/Ethanol/Water A->C B Phenylboronic Acid B->C D 6-Phenylnicotinaldehyde C->D Yield: 85-95% E 6-Phenylnicotinaldehyde F NaBH4 Methanol E->F G This compound F->G Yield: 90-98%

Caption: Synthetic workflow for this compound.

G cluster_preclinical Preclinical Development Pipeline synthesis Scale-up Synthesis of This compound formulation Formulation Development synthesis->formulation in_vitro In Vitro Studies (e.g., Target Binding, Cell-based Assays) formulation->in_vitro in_vivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy in Animal Models) in_vitro->in_vivo toxicology Toxicology and Safety Pharmacology in_vivo->toxicology ind Investigational New Drug (IND) Application toxicology->ind

Caption: Role of synthesis in the preclinical development pipeline.

References

Application Notes and Protocols for the Functionalization of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6-Phenylpyridin-3-yl)methanol is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a phenyl group, a pyridine ring, and a reactive hydroxymethyl group, offers multiple sites for chemical modification. Functionalization of the pyridine ring is particularly important for modulating the molecule's electronic properties, solubility, metabolic stability, and biological target affinity. This document provides detailed protocols for several key functionalization strategies, including N-oxidation, halogenation, subsequent Suzuki-Miyaura cross-coupling, and direct C-H activation. These methods enable the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).

N-Oxidation of the Pyridine Ring

Application Note: Oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic character of the ring. It increases the ring's electron density at the C2 and C4 positions, making it more susceptible to certain electrophilic substitutions and activating it for other transformations. Pyridine N-oxides are also common metabolites in drug development and are useful intermediates for introducing further functionality.

Experimental Protocol: N-Oxidation using m-CPBA

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or CHCl₃.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the this compound N-oxide.

Table 1: Representative Conditions for Pyridine N-Oxidation

Oxidizing AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
m-CPBADichloromethane0 to RT4-1285-95[1]
H₂O₂ (30%) / Acetic AcidAcetic Acid70-803-670-90[2]
Urea-Hydrogen PeroxideAcetonitrileReflux5-8>90[3]
Sodium Percarbonate / MTOAcetonitrileRT1-3>95[3]

Yields are representative for various substituted pyridines and may vary for the specific substrate.

Halogenation of the Pyridine Ring for Cross-Coupling

Application Note: Introducing a halogen atom (Cl, Br, I) onto the pyridine ring is a critical step for enabling transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This two-step strategy (halogenation followed by coupling) provides a robust and versatile route to biaryl, amino, and alkynyl derivatives. Based on protocols for 2-phenylpyridine, halogenation can be directed to the meta-position of the pyridine ring (C5).[4][5]

Experimental Protocol: meta-Chlorination of the Pyridine Ring

This protocol is adapted from a procedure for 2-phenylpyridine and involves a dearomatization-rearomatization sequence.[5]

  • Adduct Formation (Dearomatization):

    • Dissolve this compound (1.0 equiv.) in anhydrous trimethyl phosphite, P(OMe)₃.

    • Add dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24-36 hours until the reaction turns dark brown.

    • Remove all volatiles under high vacuum to obtain the crude dearomatized adduct.

  • Chlorination:

    • Dissolve the crude adduct (1.0 equiv.) in dry dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of N-Chlorosuccinimide (NCS) (1.2 equiv.) in dry DCM dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight (16 h).

  • Rearomatization & Hydrolysis:

    • Evaporate the solvent from the reaction mixture.

    • Add acetonitrile (CH₃CN) followed by 6N hydrochloric acid (HCl).

    • Stir the mixture at 60 °C for 24 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with water.

    • Carefully neutralize by adding solid sodium carbonate (Na₂CO₃) portion-wise until gas evolution ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the chlorinated product, (5-Chloro-6-phenylpyridin-3-yl)methanol.

Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. Following halogenation, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the pyridine ring, making it an indispensable tool for generating libraries of compounds for drug discovery and materials science applications.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridine

  • Preparation: To a flask, add the halogenated substrate (e.g., (5-Bromo-6-phenylpyridin-3-yl)methanol) (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ with a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O85-9565-90[6]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10070-95[8]
PdCl₂(dppf) (3)-K₂CO₃DME/H₂O9060-85[9]
--INVALID-LINK--₂ (10)-BQ (oxidant)1,4-DioxaneRT50-80[10]

Yields are representative for various pyridyl halides and boronic acids and may vary for the specific substrates.

Direct C-H Functionalization

Application Note: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization steps (e.g., halogenation) required for traditional cross-coupling.[11] For 2-phenylpyridine systems, the pyridine nitrogen acts as an effective directing group, typically promoting C-H activation at the ortho-position of the phenyl ring. This allows for the direct introduction of aryl, alkyl, or other functional groups to build molecular complexity efficiently.[12][13]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of the Phenyl Ring

  • Preparation: In a sealable reaction vessel, combine the this compound substrate (1.0 equiv.), the aryl halide (e.g., aryl iodide or bromide) (1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand if required (e.g., PPh₃ or a phosphine ligand), a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.), and an additive/oxidant if necessary (e.g., Ag₂CO₃ or Cu(OAc)₂).

  • Solvent Addition: Add a high-boiling point solvent such as DMF, DMA, or Toluene.

  • Reaction: Seal the vessel and heat the mixture to 110-140 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the arylated product.

Table 3: Representative Conditions for Pd-Catalyzed Direct C-H Arylation

Catalyst (mol%)Additive/BaseArylating AgentSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (10)K₂CO₃ / PPh₃Aryl BromideDMA11070-94[14]
Pd(OAc)₂ (20)NaOAcAryl IodidePhCl14060-80[15]
Pd(MeCN)₂Cl₂ (cat.)AgOAc / PhCOClThiolating AgentDMFRT-10070-90[11]

Yields are representative for various 2-phenylpyridine systems and may vary for the specific substrate.

Visualizations

G cluster_start Starting Material Preparation cluster_reaction Functionalization Reaction cluster_end Product Isolation & Analysis SM This compound Precursor Halogenated Intermediate (e.g., Bromo-derivative) SM->Precursor Halogenation Reaction Cross-Coupling (e.g., Suzuki-Miyaura) Precursor->Reaction Add Boronic Acid, Catalyst, Base Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Functionalized Product Purify->Product

Caption: General experimental workflow for functionalization via halogenation and cross-coupling.

G center This compound N_Oxide Pyridine N-Oxide Derivative center->N_Oxide m-CPBA or H₂O₂/AcOH Halogenated C5-Halogenated Derivative center->Halogenated NCS / DMAD (Dearomatization/ Rearomatization) Ortho_Arylated Ortho-Phenyl Arylated Derivative center->Ortho_Arylated Direct C-H Arylation: Ar-X, Pd Cat. Coupled C5-Aryl/Alkyl Derivative Halogenated->Coupled Suzuki Coupling: Ar-B(OH)₂, Pd Cat.

Caption: Key chemical pathways for the functionalization of the this compound core.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Ca²⁺ Influx Antagonist Derivative of This compound Antagonist->nAChR Blocks ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Survival Cell Survival & Neuroprotection Bcl2->Survival Promotes

Caption: Potential mechanism of action via antagonism of the nAChR signaling pathway.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Phenylpyridin-3-yl)methanol, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing Suzuki-Miyaura coupling, a prevalent synthetic route.

Question: Why am I observing low to no yield of the desired this compound?

Answer: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors. A primary cause is often related to the catalyst system and reaction conditions. Inefficient catalytic turnover, degradation of the catalyst, or unfavorable reaction kinetics can significantly impact the outcome. It is crucial to ensure strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

Key areas to investigate include:

  • Catalyst and Ligand Choice: The combination of the palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ might offer better results, especially if steric hindrance is a factor.[1]

  • Base Selection: The choice and quality of the base are paramount. The base not only activates the boronic acid partner but also influences the catalyst's activity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base in the chosen solvent system can dramatically affect the reaction rate and yield.[1][2]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (like dioxane, THF, or DMF) and an aqueous solution of the base is often employed.[3] The ratio of organic solvent to water can be a critical parameter to optimize.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition and increased side reactions. A systematic screening of the reaction temperature is recommended.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. It is essential to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]

Question: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?

Answer: The formation of homocoupled products (biphenyl from phenylboronic acid or a bipyridine from the halo-pyridine) is a common side reaction in Suzuki couplings. This typically occurs when the rate of transmetalation is slow compared to competitive side reactions of the organometallic intermediates.

Strategies to mitigate homocoupling include:

  • Stoichiometry of Reactants: Using a slight excess of the boronic acid reagent can sometimes favor the cross-coupling pathway.

  • Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading might decrease the rate of side reactions more than the desired cross-coupling.

  • Catalyst and Ligand: Certain ligand systems can promote the desired cross-coupling over homocoupling. Experimenting with different phosphine ligands could be beneficial.

Question: I am having difficulty with the purification of this compound. What are the recommended procedures?

Answer: Purification can be challenging due to the presence of residual catalyst, inorganic salts, and organic byproducts. A multi-step approach is often necessary.

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove water-soluble impurities.

  • Removal of Palladium Catalyst: Residual palladium can often be removed by filtration through a pad of celite or by treatment with a scavenger resin.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from starting materials and byproducts. A gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically used for elution.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material. For similar compounds, hot pulping in methanol has been used effectively.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and versatile method is the Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid derivative and a protected (6-halopyridin-3-yl)methanol or a subsequent reduction of the corresponding aldehyde or ester. An alternative approach involves the reduction of a (6-phenylpyridin-3-yl)ketone, which can be synthesized via various methods.

Q2: Which palladium catalyst is best for the Suzuki coupling to synthesize this compound?

A2: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, for similar biaryl syntheses, Pd(dppf)Cl₂ is often a robust and reliable catalyst that is less sensitive to air and moisture compared to Pd(PPh₃)₄.[1] Catalyst screening is often a necessary step in optimizing the synthesis.

Q3: What are the key safety precautions when performing this synthesis?

A3:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like dioxane, THF, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.

  • Inert Gas: When working with inert gases like argon or nitrogen, ensure proper ventilation to avoid asphyxiation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield.

ParameterVariationObserved Effect on YieldReference
Catalyst Pd(PPh₃)₄ vs. Pd(dppf)Cl₂Pd(dppf)Cl₂ often provides higher and more reproducible yields.[1][1]
Base K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄Cs₂CO₃ is generally a stronger and more effective base, often leading to higher yields.[5][5]
Solvent Dioxane vs. THF/H₂O vs. DMFThe choice of solvent can significantly impact reactant solubility and reaction rate.[3][3]
Temperature 80°C vs. 100°CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[5][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization.

Materials:

  • (6-Bromopyridin-3-yl)methanol

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: (6-Bromopyridin-3-yl)methanol, Phenylboronic acid, Cs₂CO₃ catalyst Add Pd(dppf)Cl₂ reagents->catalyst inert Evacuate and Backfill with Argon/Nitrogen catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor by TLC/HPLC heat->monitor quench Cool and Quench monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Obtain Pure This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield of This compound catalyst_check Check Catalyst Activity and Loading start->catalyst_check inert_check Ensure Inert Atmosphere (Degas Solvents) start->inert_check boronic_acid_check Check Purity of Boronic Acid start->boronic_acid_check ligand_check Consider Alternative Ligands (e.g., Buchwald) catalyst_check->ligand_check result Improved Yield? ligand_check->result Re-run Reaction temp_check Optimize Temperature inert_check->temp_check base_check Screen Different Bases (e.g., K₃PO₄, KF) temp_check->base_check base_check->result Re-run Reaction halide_check Verify Purity of Halopyridine boronic_acid_check->halide_check halide_check->result Re-run Reaction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (6-Phenylpyridin-3-yl)methanol by column chromatography. The inherent chemical properties of this molecule, specifically the basic pyridine moiety, can present unique challenges during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing significant peak tailing during column chromatography?

A1: Significant peak tailing is the most common issue when purifying pyridine-containing compounds on standard silica gel.[1] This occurs because the basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-ideal interaction slows the elution of the molecule unevenly, causing the elongated tailing effect, which leads to poor separation and broader fractions.

Q2: My compound isn't eluting from the column, even when using 100% ethyl acetate. What should I do?

A2: If this compound is not eluting, it is too strongly adsorbed to the silica gel, likely due to its high polarity.[3] To address this, you can:

  • Increase Solvent Polarity Further: A more aggressive solvent system is needed. Consider adding a small percentage (1-10%) of methanol to your eluent (e.g., dichloromethane or ethyl acetate).

  • Add a Basic Modifier: When using polar solvents like methanol, it is crucial to add a basic modifier like triethylamine (TEA) or a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH4OH in methanol stock solution added to dichloromethane) to the eluent.[3] This neutralizes the acidic sites on the silica, reducing the strong adsorption of the pyridine nitrogen.

  • Consider Alternative Stationary Phases: If the compound still fails to elute properly, reversed-phase (C18) silica gel is a viable alternative, where the compound is eluted with a polar mobile phase like methanol/water or acetonitrile/water.[1]

Q3: I'm observing a very low yield after purification. Where could my compound have gone?

A3: Low recovery of pyridine derivatives from silica gel columns can be attributed to several factors:

  • Decomposition on Silica: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3][4] It is advisable to perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear (a 2D TLC test is also effective for this).[3][5]

  • Irreversible Adsorption: A portion of your compound may bind so strongly to the acidic sites on the silica that it does not elute at all, even with highly polar solvents.[4]

  • Dilute Fractions: The compound may have eluted, but in such broad fractions that it is difficult to detect by TLC.[3] Try concentrating a range of fractions where you expected the compound to elute and re-analyzing them.

To mitigate these issues, consider using silica gel that has been neutralized with a base like triethylamine or switching to a more inert stationary phase like neutral alumina.[1][3][4]

Q4: How do I select the optimal solvent system for my column?

A4: The best solvent system is determined using Thin-Layer Chromatography (TLC) before running the column.[6] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, while ensuring good separation from impurities.[3] An Rf in this range typically translates to a good elution profile on a column. If you observe peak tailing on the TLC plate, add 0.5-1% triethylamine (TEA) to the developing solvent; this often leads to more compact spots and a more accurate prediction of column behavior.

Q5: My crude material is not soluble in the eluent I plan to use (e.g., Hexane/Ethyl Acetate). How should I load it onto the column?

A5: This is a common problem, especially on a larger scale.[3] The recommended solution is dry loading .[7][8] Instead of dissolving the sample in a liquid and pipetting it onto the column (wet loading), you pre-adsorb the compound onto an inert solid. To do this, dissolve your crude product in a minimal amount of a volatile solvent it is soluble in (like dichloromethane or methanol), add a small amount of silica gel or Celite, and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[1][8] This powder can then be carefully added to the top of the packed column, ensuring an even band and preventing solubility issues during loading.[7]

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Tailing Peaks / Poor Separation Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel.[1][2]Add a basic modifier like 0.5-1% triethylamine (TEA) or pyridine to the eluent.[1][4] Alternatively, use a different stationary phase such as neutral alumina or deactivated silica gel.[1][3]
Compound Does Not Elute The eluent system is not polar enough.[3] The compound is strongly and irreversibly adsorbed to the silica.Gradually increase the polarity of the eluent (e.g., add methanol to an ethyl acetate/hexane mixture).[3] Ensure a basic modifier (TEA) is included. If the issue persists, switch to reversed-phase chromatography.[1]
Low Recovery / Yield The compound is decomposing on the acidic silica gel.[3][4] The compound is irreversibly adsorbed to the stationary phase.[4]Perform a 2D TLC test to check for stability on silica.[5] Use neutralized silica gel or an alternative stationary phase like alumina.[1][4]
Compound Elutes Too Quickly (with solvent front) The eluent system is too polar. The Rf value on the TLC was too high.Start with a less polar solvent system. Re-optimize the solvent system using TLC to achieve an Rf value between 0.2 and 0.4.[3]
Cracked or Channeled Column Bed Improper column packing. Thermal effects from adding a polar eluent to dry silica.[2]Pack the column carefully as a slurry to ensure a homogenous bed.[2] Avoid loading highly polar compounds neat onto the column; use the dry loading method.[8]

Experimental Protocols

Protocol 1: TLC Solvent System Optimization

This protocol is for determining a suitable mobile phase for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a TLC chamber containing a prepared solvent system. Test several systems of varying polarity.

  • Analysis: After development, visualize the plate under UV light (254 nm). Calculate the Rf value for the product spot.

  • Optimization: Adjust the solvent ratios to achieve an Rf of 0.2-0.4. If tailing is observed, add 0.5-1% triethylamine to the solvent mixture and re-run the TLC.

Table 1: Example TLC Solvent Systems for Screening

System ID Solvent A Solvent B Modifier Ratio (v/v) Polarity
S1 Hexane Ethyl Acetate None 70:30 Low-Medium
S2 Hexane Ethyl Acetate 1% TEA 50:50 Medium
S3 Dichloromethane Methanol 1% TEA 98:2 Medium-High

| S4 | Dichloromethane | Methanol | 1% TEA | 95:5 | High |

Protocol 2: General Column Chromatography Purification

This protocol provides a general method for purifying 1 gram of crude this compound.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Prepare a slurry of silica gel (approx. 50-100 g) in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[8] The final packed silica bed should be even and flat.

  • Sample Loading (Dry Loading Method):

    • Dissolve 1 g of crude product in ~5-10 mL of dichloromethane.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently cover with a thin layer of sand to prevent disturbance.[8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column without disturbing the sand layer.

    • Begin elution using the optimized solvent system (isocratic or gradient). For gradient elution, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

    • Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes.[8]

  • Analysis and Recovery:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottomed flask.

    • Remove the solvent by rotary evaporation to yield the purified this compound.[8][9]

Table 2: Example Gradient Elution Parameters for 1g Crude Product

Step Solvent System (Hexane:Ethyl Acetate + 1% TEA) Volume Purpose
1 80:20 200 mL Elute non-polar impurities
2 70:30 400 mL Elute product
3 50:50 400 mL Elute product and slightly more polar impurities

| 4 | 0:100 | 200 mL | Column flush |

Visualizations

experimental_workflow crude Crude this compound tlc TLC Solvent System Optimization crude->tlc packing Column Packing (Slurry Method) tlc->packing loading Sample Loading (Dry Load) packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis combine Combine Pure Fractions & Evaporate Solvent analysis->combine Identify pure fractions pure Pure Product combine->pure

Caption: A standard workflow for the column chromatography purification process.

troubleshooting_tree start Problem Observed During Column Chromatography q_tailing Are Peaks Tailing? start->q_tailing a_tailing Add 0.5-1% Triethylamine (TEA) to Eluent q_tailing->a_tailing Yes q_elution Is Compound Not Eluting? q_tailing->q_elution No end Problem Resolved a_tailing->end a_elution Increase Eluent Polarity (e.g., add MeOH + TEA) q_elution->a_elution Yes q_recovery Is Recovery Low? q_elution->q_recovery No a_elution->end a_recovery Check Compound Stability (2D TLC). Use Deactivated Silica or Alumina. q_recovery->a_recovery Yes q_recovery->end No a_recovery->end

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Phenylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

A common synthetic route to this compound involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, followed by the reduction of a functional group at the 3-position of the pyridine ring to the desired hydroxymethyl group.

Q1: My Suzuki-Miyaura coupling reaction is showing low yield of the desired 6-phenylnicotinate. What are the potential side reactions?

A1: Low yields in the Suzuki-Miyaura coupling step are often attributed to several side reactions:

  • Homocoupling of Phenylboronic Acid: This side reaction results in the formation of biphenyl. It is often favored by high temperatures and an excess of the boronic acid.

  • Dehalogenation of the Pyridine Substrate: The starting 6-halopyridine derivative can undergo dehalogenation, leading to the formation of the corresponding unsubstituted pyridine derivative. This can be promoted by certain phosphine ligands and bases.[1]

  • Protodeborylation of Phenylboronic Acid: The phenylboronic acid can be converted to benzene, especially in the presence of a proton source and at elevated temperatures.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.

Troubleshooting Tips:

  • Optimize the Base: The choice and amount of base are critical. Weaker bases or carefully controlling the stoichiometry can sometimes reduce side reactions.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can improve the efficiency of the cross-coupling and minimize side reactions.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the formation of homocoupling products.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.

Q2: I am observing a significant amount of biphenyl in my crude product after the Suzuki coupling. How can I minimize its formation and remove it?

A2: The formation of biphenyl is a common side product resulting from the homocoupling of phenylboronic acid.

Minimization Strategies:

  • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid. A large excess can lead to increased homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

  • Choice of Palladium Precatalyst: Some palladium precatalysts are less prone to promoting homocoupling.

Purification Strategy:

  • Crystallization: Biphenyl is a non-polar, crystalline solid. It can often be removed from the more polar 6-phenylnicotinate intermediate by recrystallization from a suitable solvent system.

  • Chromatography: Flash column chromatography is an effective method for separating biphenyl from the desired product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) will typically elute the biphenyl first.

Q3: During the reduction of the ester (e.g., methyl 6-phenylnicotinate) with lithium aluminum hydride (LiAlH₄), I am getting a complex mixture of products. What could be the issue?

A3: Lithium aluminum hydride is a very powerful reducing agent and can sometimes lead to over-reduction or other side reactions.[2][3][4][5]

  • Pyridine Ring Reduction: Under harsh conditions (e.g., prolonged reaction times or high temperatures), LiAlH₄ can partially or fully reduce the pyridine ring, leading to piperidine derivatives.

  • Incomplete Reaction: Insufficient LiAlH₄ or short reaction times can result in a mixture of the starting ester, the intermediate aldehyde, and the final alcohol product.

  • Complex Formation: The nitrogen atom of the pyridine ring can coordinate with the aluminum species, potentially complicating the reaction and work-up.

Troubleshooting Tips:

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Careful Work-up: A proper aqueous work-up (e.g., Fieser work-up) is crucial to quench the excess LiAlH₄ and break up the aluminum complexes to liberate the alcohol product.[6]

  • Alternative Reducing Agents: Consider using a milder reducing agent if over-reduction is a significant problem. For example, if the synthesis proceeds via the 6-phenylnicotinaldehyde, sodium borohydride (NaBH₄) can be used for a more chemoselective reduction of the aldehyde in the presence of the pyridine ring.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the 6-phenylnicotinate ester directly?

A4: Sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[4] However, its reactivity can be enhanced. One approach involves using a large excess of NaBH₄ in a solvent like methanol, often at reflux in a co-solvent like THF, to drive the reduction of esters. This method can be advantageous as NaBH₄ is a milder and safer reagent than LiAlH₄.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSubstrateTypical Side ProductsRelative ReactivitySafety Considerations
Lithium Aluminum Hydride (LiAlH₄)Ester, Carboxylic Acid, AldehydeOver-reduced pyridine ringHighHighly reactive with protic solvents (e.g., water, alcohols), pyrophoric.[5]
Sodium Borohydride (NaBH₄)Aldehyde, KetoneMinimalModerateLess reactive than LiAlH₄, stable in alcoholic solvents.
NaBH₄ / Methanol (excess)EsterIncomplete reactionLow to ModerateSafer than LiAlH₄, but requires forcing conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-phenylnicotinate via Suzuki-Miyaura Coupling

  • To a round-bottom flask, add methyl 6-chloronicotinate (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure methyl 6-phenylnicotinate.

Protocol 2: Reduction of Methyl 6-phenylnicotinate to this compound using LiAlH₄

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 6-phenylnicotinate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by flash column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction Start Methyl 6-chloronicotinate + Phenylboronic Acid Suzuki Pd Catalyst, Base Dioxane/Water, Heat Start->Suzuki Reactants Intermediate Methyl 6-phenylnicotinate Suzuki->Intermediate Product Reduction 1. LiAlH4, THF 2. Aqueous Work-up Intermediate->Reduction Substrate FinalProduct This compound Reduction->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_suzuki_issues Suzuki Coupling Issues cluster_reduction_issues Reduction Issues Start Low Yield or Impure Product Biphenyl Biphenyl Impurity Present? Start->Biphenyl Dehalogenation Dehalogenated Starting Material Detected? Start->Dehalogenation OverReduction Evidence of Pyridine Ring Reduction? Start->OverReduction IncompleteReduction Starting Ester/Aldehyde Remains? Start->IncompleteReduction OptimizeStoichiometry Optimize Boronic Acid Stoichiometry Consider Slow Addition Biphenyl->OptimizeStoichiometry Yes OptimizeLigandBase Optimize Ligand and Base Lower Reaction Temperature Dehalogenation->OptimizeLigandBase Yes MilderConditions Use Milder Conditions (Lower Temp) Consider NaBH4 if Aldehyde Intermediate OverReduction->MilderConditions Yes IncreaseReagent Increase Reducing Agent Equivalents Extend Reaction Time IncompleteReduction->IncreaseReagent Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

Optimization of catalyst loading for (6-Phenylpyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (6-Phenylpyridin-3-yl)methanol. The synthesis is presented as a two-step process: a Suzuki-Miyaura coupling to form the 6-phenylpyridine core, followed by the reduction of a functional group at the 3-position to the desired methanol.

Section 1: Suzuki-Miyaura Coupling for 6-Phenylpyridine Scaffold Synthesis

This section addresses common issues related to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between a pyridine and a phenyl ring.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of the Suzuki-Miyaura coupling reaction in this synthesis?

A1: The most critical factors include the choice and loading of the palladium catalyst and ligand, the selection of the base, the solvent system, and the reaction temperature. Inefficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) species can also significantly lower catalytic activity.[1]

Q2: How does the catalyst loading impact the reaction?

A2: Catalyst loading is a crucial parameter. While higher catalyst loading can increase the reaction rate, it may also lead to the formation of side products and increase the cost and levels of palladium contamination in the final product.[2][3] Conversely, very low catalyst loading might result in incomplete conversion.[4][5] Optimization is key to balancing reaction efficiency, cost, and purity.

Q3: What are common side reactions in Suzuki-Miyaura coupling?

A3: Common side reactions include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[6][7] The formation of palladium black (precipitated palladium) can also occur, which reduces the concentration of the active catalyst in the solution.[6]

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst.1. Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species.[1]
2. Inappropriate base or solvent.2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, DMF). Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[8]
3. Poor solubility of reactants.3. Switch to a solvent that better solubilizes all reactants, such as DMF or 1,2-dichlorobenzene.[7]
Significant Formation of Homocoupling Byproducts 1. Oxygen present in the reaction mixture.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.
2. High catalyst loading or temperature.2. Reduce the catalyst loading and/or the reaction temperature.
Dehalogenation of the Pyridine Substrate 1. Presence of a strong reducing agent or highly reactive organoboron compounds.1. Use a milder base. Ensure the purity of the boronic acid.
Inconsistent Results/Poor Reproducibility 1. Variable quality of reagents.1. Use reagents from a reliable source and ensure the boronic acid has not degraded during storage.
2. Inconsistent mixing.2. Ensure efficient stirring, especially for heterogeneous mixtures.
Data Presentation: Effect of Catalyst Loading on Suzuki-Miyaura Coupling

The following table summarizes the illustrative effect of palladium catalyst loading on the yield of a model Suzuki-Miyaura coupling reaction between 3-bromo-5-(hydroxymethyl)pyridine and phenylboronic acid.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
0.5127595
1.089298
2.069597
5.049690 (Increased byproducts)

Note: This data is representative and based on general trends observed in Suzuki-Miyaura reactions. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-(methoxymethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Reduction of a Pyridine-3-Carboxylate/Aldehyde to an Alcohol

This section focuses on the catalytic hydrogenation for the reduction of an intermediate, such as a methyl 6-phenylnicotinate or 6-phenylnicotinaldehyde, to the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation of pyridine derivatives challenging?

A1: The aromaticity of the pyridine ring makes it resistant to reduction. Furthermore, the nitrogen atom in the pyridine ring can act as a catalyst poison, deactivating the catalyst.[9] High pressures and temperatures are often required to achieve full saturation of the ring.[10]

Q2: What catalysts are most effective for the selective reduction of a functional group on a pyridine ring without reducing the ring itself?

A2: For the selective reduction of an ester or aldehyde to an alcohol without affecting the pyridine ring, catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) can be used under controlled conditions (milder temperature and pressure). For reducing the pyridine ring itself, Rhodium and Platinum catalysts are often more effective.[11]

Q3: What are the main factors to optimize for selective reduction?

A3: The key parameters to optimize are the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. The substrate's functional groups can also influence the reaction's outcome.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Incomplete Reduction 1. Insufficient hydrogen pressure or temperature.1. Increase the hydrogen pressure and/or temperature. Note that harsh conditions can lead to over-reduction of the pyridine ring.[10]
2. Catalyst poisoning.2. Use a fresh batch of catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Over-reduction (Reduction of the Pyridine Ring) 1. Reaction conditions are too harsh.1. Reduce the hydrogen pressure, temperature, and/or reaction time.
2. Highly active catalyst.2. Switch to a less active catalyst or use a lower catalyst loading.
Poor Catalyst Activity 1. Inappropriate solvent.1. Screen different solvents. Alcohols like methanol or ethanol are commonly used for hydrogenations.[12]
2. Catalyst has been deactivated.2. Ensure the catalyst has not been exposed to air for extended periods. Use a fresh, active catalyst.
Data Presentation: Effect of Catalyst Loading on Selective Reduction

The following table illustrates the effect of Pd/C catalyst loading on the selective hydrogenation of methyl 6-phenylnicotinate to this compound.

Catalyst Loading (wt%)H₂ Pressure (bar)Temperature (°C)Yield (%)Purity (%)
210506598
510508899
1010509599
1020709690 (Increased ring reduction)

Note: This data is representative and based on general trends observed in catalytic hydrogenations. Actual results may vary.

Experimental Protocol: Catalytic Hydrogenation
  • Preparation: In a high-pressure autoclave, dissolve methyl 6-phenylnicotinate (1.0 eq) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 wt%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction A 3-Bromo-5-(methoxymethyl)pyridine + Phenylboronic Acid B Add Pd Catalyst, Base, and Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Work-up and Purification C->D E 6-Phenyl-3-(methoxymethyl)pyridine D->E F 6-Phenyl-3-(methoxymethyl)pyridine G Catalytic Hydrogenation (e.g., Pd/C, H₂) F->G H Work-up and Purification G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic Diagram for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Q1 Is the catalyst active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reactants soluble? A1_Yes->Q2 Sol1 Use fresh catalyst or pre-catalyst A1_No->Sol1 End Re-run experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the base appropriate? A2_Yes->Q3 Sol2 Change solvent system A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Screen different bases A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low yield in the Suzuki coupling step.

References

Troubleshooting guide for the Suzuki coupling of 3-pyridyl boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Suzuki coupling reaction with 3-pyridyl boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: Consistently low yield or no product formation.

Possible Cause 1: Catalyst Inactivation or Insufficient Activity

The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, the chosen catalyst system may not be active enough for the specific substrates.

  • Solution:

    • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[1]

    • Select an Appropriate Palladium Source: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred as they don't require an in-situ reduction step which can be inefficient.[2] Efficient pre-catalysts, such as Buchwald's G3 and G4, are also designed to generate the active Pd(0) species cleanly.[2]

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues.

Possible Cause 2: Protodeboronation of 3-Pyridyl Boronic Acid

3-Pyridyl boronic acid is susceptible to protodeboronation, the cleavage of the C-B bond by a proton source (like water), especially at higher temperatures.[3][4] This side reaction consumes the boronic acid, leading to lower yields of the desired product.

  • Solution:

    • Use Anhydrous Conditions: Employing anhydrous solvents and reagents can minimize protodeboronation.[3]

    • Milder Reaction Conditions: Use the lowest effective temperature and shorter reaction times to reduce the rate of this side reaction.[3]

    • Choice of Base: Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes reduce the rate of protodeboronation.[3]

    • Use Boronic Acid Derivatives: Consider using more stable derivatives like pinacol esters or MIDA boronates, which are less prone to protodeboronation.[3][4][5]

Possible Cause 3: Inefficient Transmetalation

The transfer of the pyridyl group from boron to the palladium center (transmetalation) can be a rate-limiting step.

  • Solution:

    • Optimize the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[1][6] Screening different bases is a key optimization step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1]

    • Solvent System: The choice of solvent can significantly impact transmetalation. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5]

Problem 2: Formation of significant side products.

Possible Cause 1: Homocoupling of 3-Pyridyl Boronic Acid

The self-coupling of the boronic acid to form 3,3'-bipyridine is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3][5]

  • Solution:

    • Thorough Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][7] A nitrogen subsurface sparge can be particularly effective.[7][8]

    • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst avoids the in-situ reduction of a Pd(II) precursor, a step that can promote homocoupling.[2][5]

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) that leads to homocoupling.[7][9]

Possible Cause 2: Dehalogenation of the Aryl Halide

The starting aryl halide can undergo dehalogenation, resulting in the formation of the corresponding arene as a byproduct.[3]

  • Solution:

    • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction over dehalogenation.[3] Lowering the reaction temperature can sometimes mitigate this side reaction.[1]

Data Presentation: Reaction Parameter Optimization

The following tables summarize common starting points and optimization strategies for key reaction parameters.

Table 1: Common Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A common Pd(0) source, but can be sensitive to air and moisture.
Pd₂(dba)₃PPh₃, SPhos, XPhos1-3 (for Pd)Another common Pd(0) source. Requires a ligand.
Pd(OAc)₂PPh₃, PCy₃, SPhos1-5A stable Pd(II) source that requires in-situ reduction.
Pd(dppf)Cl₂-2-5A stable Pd(II) pre-catalyst that is often effective.[10]
Buchwald Precatalysts-1-3Highly active and designed for challenging couplings.[1][2]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemNotes
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂O, MeCN/H₂OA widely used and cost-effective base.[1][10]
K₃PO₄2-3Dioxane/H₂O, TolueneA stronger base, often effective for less reactive substrates.[1][3]
Cs₂CO₃2-3Dioxane, TolueneA strong and highly soluble base, can be very effective but is more expensive.[1]
NaHCO₃ / KHCO₃2-3Dioxane/H₂OMilder bases that can help minimize protodeboronation.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Pyridyl Boronic Acid

This is a generalized starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-pyridyl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).[1]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 110 °C) for the specified time (e.g., 4-24 hours).[1][11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Suzuki Coupling start Low Yield or No Product check_catalyst Issue with Catalyst System? start->check_catalyst check_boronic_acid Boronic Acid Instability? start->check_boronic_acid check_conditions Suboptimal Reaction Conditions? start->check_conditions side_products Significant Side Products? start->side_products optimize_catalyst Use Bulky Ligands (SPhos, XPhos) Use Pd(0) Source or Precatalyst check_catalyst->optimize_catalyst Yes stabilize_boronic Use Pinacol Ester or MIDA Boronate Use Milder Base (NaHCO3) Anhydrous Conditions check_boronic_acid->stabilize_boronic Yes optimize_conditions Screen Bases (K3PO4, Cs2CO3) Optimize Solvent and Temperature check_conditions->optimize_conditions Yes homocoupling Homocoupling Observed? side_products->homocoupling dehalogenation Dehalogenation Observed? side_products->dehalogenation degas_reaction Thoroughly Degas Solvents Maintain Inert Atmosphere Use Pd(0) Source homocoupling->degas_reaction Yes adjust_conditions Lower Reaction Temperature Screen Different Bases/Solvents dehalogenation->adjust_conditions Yes success Successful Coupling optimize_catalyst->success stabilize_boronic->success optimize_conditions->success degas_reaction->success adjust_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Bip R1-Pd(II)Ln-R2 Transmetal->PdII_Bip Boronate [R2-B(OH)3]- Boronate->Transmetal Base Base (e.g., K3PO4) Base->Boronate activates BoronicAcid R2-B(OH)2 BoronicAcid->Base RedElim Reductive Elimination PdII_Bip->RedElim RedElim->Pd0 regenerates Product R1-R2 RedElim->Product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (6-Phenylpyridin-3-yl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity sample. The methodologies described are based on established chemical principles and practices for similar aromatic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound sample?

A1: Impurities in a sample of this compound typically originate from its synthesis. Common synthetic routes involve the reduction of a corresponding carbonyl compound (e.g., an aldehyde, ketone, ester, or carboxylic acid). Therefore, potential impurities may include:

  • Unreacted Starting Materials: Such as 6-phenylnicotinaldehyde, methyl 6-phenylnicotinate, or 6-phenylnicotinic acid.

  • Oxidation Products: The alcohol is susceptible to oxidation back to the corresponding aldehyde or carboxylic acid, especially during workup or storage.

  • By-products from the Reducing Agent: If a hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) is used, by-products from the quenching and workup steps may be present.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: What is the expected physical state and melting point of pure this compound?

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not a good choice for this compound, or an insufficient volume of solvent is being used.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small portions of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the yield upon cooling.

    • Try a Different Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture is required. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature: Ensure the solution is cooled slowly to room temperature before placing it in an ice bath.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

    • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool again slowly.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the cooling process is too rapid.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization: Use the scratching or seed crystal techniques mentioned above.

    • Use an Anti-Solvent: If the compound is soluble in a particular solvent, you can add a miscible "anti-solvent" in which the compound is insoluble, dropwise, until the solution becomes cloudy, then gently heat until it is clear again before cooling.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Problem 1: The compound does not move from the top of the column (Rf = 0).

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Problem 2: The compound and impurities move together down the column (poor separation).

  • Possible Cause: The eluent is too polar, or the chosen solvent system does not provide adequate selectivity.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your eluent to allow for better separation on the stationary phase.

    • Try a Different Solvent System: Experiment with different solvent combinations. For example, a mixture of dichloromethane and methanol can provide different selectivity compared to hexane and ethyl acetate.

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to first elute less polar impurities and then the more polar desired compound.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection:

    • Place a small amount of your crude this compound in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Place the crude sample in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Column Chromatography Protocol

This is a general protocol for silica gel chromatography.

  • Eluent Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable eluent system.

    • Spot your crude sample on a TLC plate and develop it in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • An ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.5 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the sample onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization (Hypothetical Data)

SolventSolubility at Room Temp.Solubility when HotSuitability
WaterInsolubleInsolublePoor
HexaneInsolubleSparingly SolublePotentially suitable for washing
TolueneSparingly SolubleSolubleGood Candidate
EthanolSolubleVery SolublePoor (consider for solvent pair)
Ethyl AcetateSparingly SolubleSolubleGood Candidate
Ethanol/WaterSparingly SolubleSolubleGood Candidate (as a solvent pair)

Table 2: TLC Data for Eluent Selection in Column Chromatography (Hypothetical Data)

Eluent System (v/v)Rf of this compoundRf of Impurity 1Rf of Impurity 2Separation
Hexane/EtOAc (4:1)0.20.30.5Good
Hexane/EtOAc (1:1)0.60.650.8Poor
Dichloromethane0.10.150.2Moderate
Dichloromethane/MeOH (99:1)0.40.50.7Good

Visualizations

Purification_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product Impure Impure this compound Decision Choose Purification Method Impure->Decision Recrystallization Recrystallization Protocol Decision->Recrystallization Solid with few impurities Chromatography Column Chromatography Protocol Decision->Chromatography Complex mixture or oily solid Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve OilingOut Oils Out? Dissolve->OilingOut Troubleshoot_Solvent Change Solvent / Add More Dissolve->Troubleshoot_Solvent Does not dissolve Cool Cool Solution Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals Crystals->Filter Yes Troubleshoot_Crystals Induce Crystallization (Scratch/Seed) Crystals->Troubleshoot_Crystals No OilingOut->Cool No Troubleshoot_Oiling Reheat, Add Solvent, Cool Slowly OilingOut->Troubleshoot_Oiling Yes End Pure Product Filter->End Troubleshoot_Solvent->Dissolve Troubleshoot_Crystals->Cool Troubleshoot_Oiling->Dissolve

Caption: Troubleshooting guide for the recrystallization process.

References

Stability issues of (6-Phenylpyridin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (6-phenylpyridin-3-yl)methanol under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned yellow/brown after adding an acid. What is happening?

A1: Discoloration upon acidification is a common indicator of degradation. Under acidic conditions, the benzylic alcohol moiety of this compound can be protonated, forming a carbocation intermediate. This intermediate is susceptible to various reactions, including polymerization and etherification, which can result in the formation of colored byproducts. It is also possible that trace impurities in your sample are reacting under the acidic conditions. We recommend analyzing your sample by HPLC to identify any new peaks corresponding to degradation products.

Q2: I am observing a precipitate forming in my acidic solution of this compound over time. What could this be?

A2: The formation of a precipitate is likely due to the generation of less soluble degradation products. Under acidic conditions, this compound can undergo self-condensation to form polyaromatic compounds, which are often less soluble than the starting material. Another possibility is the formation of an insoluble salt if a strong acid is used. To identify the precipitate, it should be isolated, washed, and characterized using analytical techniques such as NMR, MS, and IR spectroscopy.

Q3: My reaction yield is lower than expected when using this compound in an acidic medium. Could this be a stability issue?

A3: Yes, a lower-than-expected yield is a strong indication of compound degradation. The acidic conditions may be promoting side reactions that consume your starting material. To mitigate this, consider running your reaction at a lower temperature, using a milder acid, or reducing the reaction time. Monitoring the reaction progress by a suitable analytical method like HPLC or TLC can help you determine the optimal conditions to maximize the yield of your desired product while minimizing degradation.

Q4: What are the primary degradation pathways for this compound under acidic conditions?

A4: While specific degradation pathways for this exact molecule are not extensively published, based on the known chemistry of benzylic alcohols, two primary degradation pathways are likely under acidic conditions:

  • Acid-catalyzed Etherification: The protonated alcohol can react with another molecule of the alcohol or a solvent molecule (if nucleophilic) to form an ether.

  • Acid-catalyzed Polymerization: The carbocation intermediate can undergo electrophilic aromatic substitution with another molecule of this compound, leading to the formation of polymeric structures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/TLC analysis Degradation of the compound.1. Confirm the identity of the new peaks by LC-MS. 2. Reduce the acidity (increase pH) or use a weaker acid. 3. Lower the reaction temperature. 4. Decrease the reaction time.
Discoloration of the solution Formation of colored degradation products.1. Perform a forced degradation study to identify the conditions causing discoloration. 2. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by acidic conditions.
Low assay value or poor recovery Significant degradation of the starting material.1. Quantify the amount of degradation using a validated stability-indicating HPLC method. 2. Re-evaluate the necessity of strongly acidic conditions for your experiment. 3. Consider protecting the hydroxyl group if it is not the reactive site in your intended transformation.
Inconsistent results between experiments Variability in acid concentration, temperature, or reaction time.1. Carefully control and document all experimental parameters. 2. Prepare fresh acidic solutions for each experiment. 3. Ensure homogenous mixing and temperature control.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is illustrative and intended to provide a general understanding of the compound's potential stability profile. Actual results may vary.

Condition pH Temperature (°C) Time (hours) Assay (% remaining) Major Degradant (% area)
0.1 M HCl1252492.55.8 (Dimer)
0.1 M HCl1502475.318.2 (Polymeric)
0.01 M HCl2252498.11.2 (Dimer)
0.01 M HCl2502489.68.5 (Dimer)
Acetic Acid32524>99.5Not Detected
Acetic Acid3502497.22.1 (Ester)

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Transfer 1 mL of the stock solution to a vial and add 9 mL of 0.1 M HCl.

  • Incubate the solution at 50°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC, monitoring for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Visualizations

Potential Acid-Catalyzed Degradation of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products A This compound B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O D Bis[(6-phenylpyridin-3-yl)methyl] ether C->D + this compound - H+ E Polymer C->E + n this compound - n H+

Caption: Acid-catalyzed degradation pathways.

Caption: Troubleshooting workflow.

Optimizing reaction conditions for the etherification of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the etherification of (6-phenylpyridin-3-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the etherification of this compound?

A1: The Williamson ether synthesis is the most widely used and versatile method for this transformation. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction.

Q2: What are the key reagents required for the Williamson ether synthesis of this compound?

A2: The key reagents are:

  • This compound: The starting alcohol.

  • A base: To deprotonate the alcohol and form the reactive alkoxide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • An alkylating agent: Typically a primary alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate).

  • An aprotic solvent: To dissolve the reactants and facilitate the reaction. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile.

Q3: Are there any potential side reactions to be aware of?

A3: Yes, the primary side reactions of concern are:

  • N-alkylation: The nitrogen atom on the pyridine ring is also nucleophilic and can compete with the desired O-alkylation of the hydroxyl group. This leads to the formation of a pyridinium salt byproduct. The choice of base and solvent can influence the ratio of O- to N-alkylation.

  • Elimination (E2): If a secondary or tertiary alkyl halide is used as the alkylating agent, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene. Therefore, primary alkylating agents are strongly preferred.[1]

  • C-alkylation: While less common for this substrate, phenoxides can sometimes undergo alkylation on the aromatic ring in addition to the expected O-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the alcohol and the appearance of the new ether product.

Q5: What are the typical purification methods for the resulting ether?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts and any water-soluble impurities. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired ether from any unreacted starting material and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the etherification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the alcohol. • Use a stronger base (e.g., switch from K₂CO₃ to NaH).• Ensure the base is fresh and has been stored properly to avoid deactivation by moisture.• Allow sufficient time for the alkoxide to form before adding the alkylating agent (typically 30-60 minutes at 0°C to room temperature).
2. Alkylating agent is not reactive enough. • Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.• Consider converting the alkylating agent to a tosylate or mesylate, which are excellent leaving groups.• Increase the reaction temperature.
3. Presence of water in the reaction. • Use anhydrous solvents and reagents.• Dry the starting alcohol thoroughly before use.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant N-Alkylation Byproduct 1. The pyridine nitrogen is competing for the alkylating agent. • Use a less polar, non-coordinating solvent like THF or toluene, which may favor O-alkylation.• Employ a milder base such as potassium carbonate or cesium carbonate, which can sometimes provide better selectivity for O-alkylation over N-alkylation.
Presence of Elimination Byproducts (Alkenes) 1. The alkylating agent is sterically hindered (secondary or tertiary). • Use a primary alkyl halide or sulfonate as the alkylating agent. The Williamson ether synthesis works best with unhindered electrophiles via an SN2 mechanism.[1]
Difficult Purification 1. The product and starting material have similar polarities. • Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material.• Use a multi-component solvent system for column chromatography to achieve better separation.
2. Emulsion formation during aqueous workup. • Add a small amount of brine to the aqueous layer to help break the emulsion.• Filter the mixture through a pad of celite.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the Williamson ether synthesis of pyridyl alcohols, which can be adapted for this compound.

Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Equivalents of Base 1.1 - 1.52.0 - 3.01.5 - 2.0
Alkylating Agent Primary Alkyl Bromide/IodidePrimary Alkyl Bromide/IodidePrimary Alkyl Bromide/Iodide
Equivalents of Alkylating Agent 1.0 - 1.21.1 - 1.51.1 - 1.5
Solvent Anhydrous THF or DMFAnhydrous DMF or AcetonitrileAnhydrous Acetonitrile
Temperature 0°C to room temperatureRoom temperature to 80°CRoom temperature to 60°C
Reaction Time 2 - 12 hours6 - 24 hours4 - 18 hours
Typical Yields 70 - 95%60 - 85%65 - 90%

Note: These are general conditions and may require optimization for the specific substrate and alkylating agent used.

Experimental Protocols

Protocol 1: Etherification using Sodium Hydride in THF
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Etherification using Potassium Carbonate in DMF
  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Add the alkylating agent (e.g., ethyl bromide, 1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80°C and stir until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: This compound base Add Base (e.g., NaH, K₂CO₃) start->base alkoxide Alkoxide Formation base->alkoxide alkylating_agent Add Alkylating Agent (R-X) alkoxide->alkylating_agent sn2 SN2 Reaction (Ether Formation) alkylating_agent->sn2 quench Quench Reaction sn2->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Final Product: Ether purify->product

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_base Is the base strong enough? Is it anhydrous? start->check_base Yes check_side_reactions Side reactions observed? start->check_side_reactions No check_leaving_group Is the leaving group reactive? (I > Br > Cl) check_base->check_leaving_group No solution_base Use stronger/fresh base (NaH). Ensure anhydrous conditions. check_base->solution_base Yes solution_lg Use alkyl iodide or tosylate. Increase temperature. check_leaving_group->solution_lg Yes n_alkylation N-Alkylation? check_side_reactions->n_alkylation Yes elimination Elimination? check_side_reactions->elimination Yes solution_n_alkylation Change solvent (e.g., THF). Use milder base (K₂CO₃). n_alkylation->solution_n_alkylation Yes solution_elimination Use primary alkylating agent. elimination->solution_elimination Yes

Caption: Troubleshooting decision tree for optimizing the etherification reaction.

References

Preventing over-reduction in the synthesis of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (6-Phenylpyridin-3-yl)methanol, with a focus on preventing over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound?

The main challenge is achieving chemoselective reduction of the aldehyde group to a primary alcohol without causing undesired side reactions. The starting material, 6-Phenylnicotinaldehyde, contains a pyridine ring which is susceptible to reduction under certain conditions. Furthermore, the desired product, a benzylic-type alcohol, can be further reduced to a methyl group. Therefore, controlling the reaction to prevent these outcomes is critical for a high-yield synthesis.

Q2: What are the common over-reduction byproducts?

There are two primary over-reduction byproducts that can form during this synthesis:

  • 2-Phenyl-5-methylpyridine: This occurs when the newly formed hydroxyl group of this compound is further reduced to a hydrogen, replacing the alcohol with a methyl group.

  • Piperidine Derivatives: Under harsh reduction conditions, such as with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or certain catalytic hydrogenation setups, the aromatic pyridine ring can be partially or fully hydrogenated to form piperidine derivatives.[1]

Q3: Which reducing agents are recommended for the selective reduction of 6-Phenylnicotinaldehyde?

For the selective reduction of an aldehyde in the presence of a pyridine ring, milder reducing agents are strongly recommended.

  • Sodium Borohydride (NaBH₄): This is the most common and recommended reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters, carboxylic acids, or aromatic rings under standard conditions.[2][3]

  • Modified Sodium Borohydride Reagents: The selectivity of NaBH₄ can be enhanced by using it in combination with additives or under specific conditions. For example, performing the reaction at low temperatures or using systems like NaBH₄/acetylacetone can increase chemoselectivity for aldehydes over other reducible groups.[4][5]

  • Catalytic Hydrogenation: This method can be used, but requires careful selection of the catalyst and precise control of reaction conditions (temperature, pressure) to avoid hydrogenation of the pyridine ring.[6] Catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under mild conditions are sometimes employed.[7]

Q4: What reaction conditions are crucial to control to prevent over-reduction?

Controlling the following parameters is essential for a successful and selective reduction:

  • Choice of Reducing Agent: As discussed in Q3, avoid overly strong reducing agents like LiAlH₄, which are known to reduce pyridine rings.[2][8]

  • Temperature: The reaction should typically be run at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature. This helps to moderate the reactivity of the reducing agent and minimize side reactions.

  • Stoichiometry: Use a slight excess, but not a large excess, of the reducing agent. A common approach is to use 1.1 to 1.5 equivalents of NaBH₄.

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can facilitate the reaction.[2]

  • Reaction Time: Monitor the reaction by a suitable method (e.g., Thin Layer Chromatography - TLC) to ensure it is stopped once the starting material is consumed, preventing prolonged exposure of the product to the reducing conditions.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Significant formation of 2-phenyl-5-methylpyridine. The reducing agent is too harsh, or the reaction temperature is too high, causing reduction of the alcohol.1. Switch to a milder reducing agent like Sodium Borohydride (NaBH₄).2. Perform the reaction at a lower temperature (start at 0 °C).3. Use a modified borohydride reagent system known for higher selectivity.[4][5][9][10] 4. Avoid acidic workup conditions which can promote benzylic C-O bond cleavage.
Presence of piperidine derivatives in the product mixture. The pyridine ring has been reduced. This is common with powerful reducing agents or aggressive catalytic hydrogenation conditions.1. Immediately cease using LiAlH₄. Use NaBH₄ instead.[2]2. If using catalytic hydrogenation, switch to a less active catalyst, lower the hydrogen pressure, and decrease the reaction temperature.[6]
The reaction is sluggish or incomplete. The reducing agent may be old or deactivated. The solvent may not be appropriate, or the temperature may be too low.1. Use a fresh, unopened bottle of NaBH₄.2. Ensure the use of an appropriate protic solvent like methanol or ethanol.3. After the initial addition of the reducing agent at low temperature, allow the reaction to warm to room temperature and stir for a longer duration, monitoring by TLC.
Low overall yield after workup. The product may be lost during the extraction phase due to its polarity and potential solubility in the aqueous layer.1. Ensure the aqueous layer is saturated with a salt like NaCl (brine) before extraction to decrease the solubility of the product.2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, chloroform).3. Adjust the pH of the aqueous layer to be slightly basic before extraction to ensure the pyridine nitrogen is not protonated, which would increase water solubility.

Data Presentation

Table 1: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentTypical SubstratesStrengthSelectivity for Aldehyde vs. Pyridine RingCommon Byproducts
Sodium Borohydride (NaBH₄) Aldehydes, KetonesMildHigh: Generally does not reduce the pyridine ring.[2]Minimal if conditions are controlled.
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones, Esters, Carboxylic Acids, AmidesStrongLow: Known to reduce the pyridine ring to piperidine derivatives.[8]Piperidine derivatives, over-reduced alcohol.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Alkenes, Alkynes, Carbonyls, Aromatic RingsVariableCondition-Dependent: Can be selective under mild pressure/temp, but can reduce the ring under harsher conditions.[1][6]Ring-hydrogenated products.
Modified NaBH₄ Systems (e.g., with additives) Aldehydes, KetonesMildVery High: Additives can temper reactivity and enhance selectivity for aldehydes.[4][5]Minimal.

Experimental Protocols & Visualizations

Recommended Protocol: Selective Reduction using Sodium Borohydride

This protocol outlines the selective reduction of 6-Phenylnicotinaldehyde to this compound using NaBH₄.

1. Reaction Setup:

  • To a round-bottom flask, add 6-Phenylnicotinaldehyde (1.0 eq).

  • Dissolve the aldehyde in a suitable solvent, such as methanol or a mixture of THF and methanol.

  • Place the flask in an ice bath and cool the solution to 0 °C with stirring.

2. Reduction:

  • Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) to the cooled solution in small portions over 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring the reaction's progress by TLC until the starting material is consumed.

3. Workup and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of distilled water to decompose the excess NaBH₄.

  • Remove the organic solvent(s) under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Diagrams

G cluster_main Synthesis of this compound Start 6-Phenylnicotinaldehyde Desired This compound (Desired Product) Start->Desired Selective Reduction (e.g., NaBH₄, 0°C) OverReduced_Ring Phenyl-piperidyl-methanol (Ring Reduction) Start->OverReduced_Ring Very Strong Reductant (e.g., LiAlH₄, High H₂ Pressure) OverReduced_Methyl 2-Phenyl-5-methylpyridine (Over-reduction) Desired->OverReduced_Methyl Harsh Conditions (High Temp / Strong Reductant)

Caption: Reaction pathways in the synthesis of this compound.

G cluster_workflow Experimental Workflow A 1. Dissolve Aldehyde in Methanol at 0°C B 2. Add NaBH₄ (1.2 eq) portion-wise at 0°C A->B C 3. Stir at RT until reaction is complete (TLC) B->C D 4. Quench with H₂O at 0°C C->D E 5. Remove Solvent (Rotary Evaporator) D->E F 6. Aqueous Workup & Extraction E->F G 7. Dry & Concentrate Organic Layers F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: Workflow for the selective reduction using Sodium Borohydride.

References

Analytical challenges in the characterization of (6-Phenylpyridin-3-yl)methanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of (6-Phenylpyridin-3-yl)methanol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in the characterization of this compound isomers?

A1: The main challenges stem from the structural similarity of the isomers, which often results in nearly identical physical and chemical properties. This can lead to difficulties in separation (co-elution in chromatography), differentiation (similar fragmentation patterns in mass spectrometry), and distinct signal resolution (overlapping peaks in NMR spectroscopy).

Q2: Which analytical techniques are most suitable for differentiating these isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically required. High-Performance Liquid Chromatography (HPLC), particularly with chiral columns if applicable, is essential for separation.[1] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q3: How can I confirm the exact substitution pattern of my synthesized this compound isomer?

A3: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously determining the substitution pattern. These experiments reveal proton-proton and proton-carbon correlations over two to three bonds, allowing for the precise assignment of substituent positions on the pyridine and phenyl rings.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor or no separation of isomers (Peak Co-elution).[1]

  • Initial Check:

    • Verify the column is appropriate for isomer separation. For positional isomers, consider columns with different stationary phase chemistry.

    • Ensure the mobile phase composition is accurate and has been freshly prepared.[2]

    • Check for system leaks, which can affect retention time stability.[3]

  • Troubleshooting Steps:

Parameter Action Rationale
Mobile Phase Strength Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.Increasing the aqueous component can enhance retention and improve separation.[1]
Organic Modifier Switch between acetonitrile and methanol.These solvents exhibit different selectivities and may resolve co-eluting peaks.[1]
pH of Mobile Phase For ionizable compounds, adjust the pH of the mobile phase.Minor pH changes can significantly impact the retention and selectivity of pyridine-containing compounds.[1]
Column Temperature Modify the column temperature using a column oven.Temperature can influence selectivity; lower temperatures often improve chiral separations.[2]
Flow Rate Decrease the flow rate.This can lead to better resolution, although it will increase the run time.

Issue: Poor peak shape (tailing or fronting).

  • Initial Check:

    • Inspect for column contamination or voids.[2]

    • Ensure the sample is fully dissolved in the mobile phase.

  • Troubleshooting Steps:

Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive like triethylamine (TEA) to mask active silanol groups. Use a column with a high-purity silica base.[4]
Column overload.Reduce the injection volume or sample concentration.[2]
Peak Fronting Sample solvent stronger than the mobile phase.Dilute the sample in the initial mobile phase.
Column overload.Reduce the injection volume or sample concentration.

Issue: Shifting retention times.[2]

  • Initial Check:

    • Ensure proper column equilibration between runs.[2]

    • Check for air bubbles in the pump.[2]

  • Troubleshooting Steps:

Possible Cause Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing if using a gradient.[2]
Fluctuating Column Temperature Use a thermostatted column compartment to maintain a consistent temperature.[2]
Pump Malfunction Purge the pump to remove air bubbles and check pump seals for wear.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound isomer mixture.

    • Dissolve the sample in 1 mL of a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of water and acetonitrile).

    • If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the separation of the isomers.

    • If co-elution persists, switch the organic modifier to methanol.

    • Test different mobile phase additives, such as different buffers or ion-pairing agents, to alter selectivity.[1]

    • If necessary, try a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
  • Sample Preparation (Derivatization):

    • To improve volatility, derivatize the hydroxyl group of the this compound isomers.

    • To a solution of the isomer (1 mg) in 0.5 mL of dry pyridine, add 0.1 mL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.

    • Injector Temperature: 280°C.

    • MS Transfer Line Temperature: 300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and methylene protons.

    • ¹³C NMR: Obtain a carbon spectrum to identify the number of unique carbon environments.

    • COSY: Perform a COSY experiment to establish proton-proton coupling networks within the phenyl and pyridine rings.

    • HMBC: Run an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the phenyl ring, the pyridine ring, and the methanol substituent.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Separation check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase fresh and correct? check_column->check_mobile_phase Yes change_column Change Stationary Phase check_column->change_column No check_mobile_phase->start No, remake optimize_mobile_phase Optimize Mobile Phase check_mobile_phase->optimize_mobile_phase Yes adjust_strength Adjust Solvent Strength optimize_mobile_phase->adjust_strength Step 1 switch_modifier Switch Organic Modifier (ACN/MeOH) adjust_strength->switch_modifier Not resolved resolution_achieved Resolution Achieved adjust_strength->resolution_achieved Resolved adjust_ph Adjust pH switch_modifier->adjust_ph Not resolved switch_modifier->resolution_achieved Resolved adjust_ph->change_column Not resolved adjust_ph->resolution_achieved Resolved phenyl_column Try Phenyl-Hexyl Column change_column->phenyl_column chiral_column Consider Chiral Column (if applicable) phenyl_column->chiral_column phenyl_column->resolution_achieved Resolved chiral_column->resolution_achieved Resolved NMR_Structure_Elucidation sample Purified Isomer proton_nmr 1H NMR sample->proton_nmr carbon_nmr 13C NMR sample->carbon_nmr cosy 2D COSY proton_nmr->cosy Proton-Proton Correlations hmbc 2D HMBC carbon_nmr->hmbc Proton-Carbon Correlations cosy->hmbc structure Final Structure Confirmation hmbc->structure

References

Validation & Comparative

Structural Confirmation of (6-Phenylpyridin-3-yl)methanol via ¹H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a detailed ¹H NMR analysis of (6-Phenylpyridin-3-yl)methanol, a key intermediate in the synthesis of various biologically active molecules. Through a comparative analysis with its structural isomer, phenyl(pyridin-3-yl)methanol, this document highlights the unique spectral features that enable definitive structural elucidation. Experimental data is presented in a clear, tabular format, supplemented by a detailed experimental protocol and a workflow diagram for structural confirmation.

¹H NMR Spectral Data Comparison

The structural distinction between this compound and its isomer, phenyl(pyridin-3-yl)methanol, is clearly discernible through the analysis of their respective ¹H NMR spectra. The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-28.55d2.3
H-47.85dd8.2, 2.4
H-57.70d8.2
Phenyl H8.05, 7.45m-
-CH₂-4.75s-
-OHVariables-
phenyl(pyridin-3-yl)methanol H-2, H-68.58, 8.52m-
H-47.75dt8.0, 2.0
H-57.35ddd8.0, 4.8, 0.8
Phenyl H7.40-7.25m-
-CH-5.85s-
-OHVariables-

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such as solvent and concentration.

The key differentiating features in the ¹H NMR spectrum of this compound are the distinct signals for the three pyridine protons. The H-2 proton appears as a doublet at approximately 8.55 ppm, while the H-4 proton is observed as a doublet of doublets around 7.85 ppm, and the H-5 proton as a doublet around 7.70 ppm. In contrast, phenyl(pyridin-3-yl)methanol exhibits a more complex pattern for its pyridine protons due to a different substitution arrangement.

Experimental Protocol

The following is a representative experimental protocol for acquiring high-resolution ¹H NMR spectra of pyridylmethanol derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: A standard one-dimensional proton experiment.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Pulse Width: Calibrated 90° pulse

    • Spectral Width: A range appropriate to cover all proton signals (e.g., 0-10 ppm)

    • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Structural Confirmation

The process of confirming the structure of this compound using ¹H NMR involves a logical sequence of steps, from sample preparation to final structural elucidation.

G ¹H NMR Analysis Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis & Confirmation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Acquire ¹H NMR Spectrum c->d e Fourier Transform & Phasing d->e f Baseline Correction & Referencing e->f g Integration & Peak Picking f->g h Analyze Chemical Shifts, Multiplicities, & Coupling Constants g->h i Compare with Alternative Structures h->i j Confirm Structure of this compound i->j

A Comparative Analysis of the Biological Activity of (6-Phenylpyridin-3-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacological profile. This guide provides a comparative overview of the potential biological activities of (6-Phenylpyridin-3-yl)methanol and its positional isomers. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document synthesizes structure-activity relationship (SAR) principles from studies on analogous pyridine derivatives to project differential biological effects. The information presented herein is intended to guide future research and hypothesis-driven drug design.

Introduction to Phenyl-Pyridinyl-Methanol Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. The attachment of a phenyl group and a methanol substituent introduces further opportunities for molecular interactions, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity. The relative positions of these three components—the pyridine nitrogen, the phenyl group, and the hydroxymethyl group—are critical in defining the molecule's three-dimensional shape and electronic distribution, which in turn dictates its biological activity.

Comparative Biological Activity Profile (Hypothesized)

Based on established SAR principles for pyridine-containing compounds, the biological activities of this compound and its isomers are likely to vary significantly. The following table summarizes potential differences in key therapeutic areas such as oncology, infectious diseases, and neurology. It is important to note that these are predicted activities based on related compounds and require experimental validation.

Compound/IsomerPredicted Primary Biological ActivityRationale based on Structure-Activity Relationships of Analogous Compounds
This compound Anticancer (e.g., Kinase Inhibition) The 6-phenyl substitution can provide a hydrophobic interaction domain, while the 3-methanol group can act as a hydrogen bond donor/acceptor, a common motif in kinase inhibitors.
(5-Phenylpyridin-3-yl)methanol Antimicrobial/Antifungal The change in substitution pattern alters the molecule's polarity and potential to disrupt microbial cell membranes or inhibit essential enzymes.
(2-Phenylpyridin-3-yl)methanol CNS Activity (e.g., Receptor Modulation) The proximity of the phenyl and methanol groups to the pyridine nitrogen can influence interactions with neurotransmitter receptors in the central nervous system.
(4-Phenylpyridin-3-yl)methanol Anti-inflammatory The overall topology may favor binding to enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases.

Experimental Protocols

To experimentally validate the hypothesized biological activities, the following standard assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence to determine the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Downstream Downstream Effectors Kinase_B->Downstream Compound This compound Compound->Kinase_B Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway for kinase inhibition.

G Experimental Workflow for Cytotoxicity Screening Start Start Step1 Synthesize and Purify Isomers Start->Step1 Step2 Prepare Stock Solutions Step1->Step2 Step3 Cell Culture and Seeding Step2->Step3 Step4 Compound Treatment Step3->Step4 Step5 Perform MTT Assay Step4->Step5 Step6 Data Analysis (Calculate IC50) Step5->Step6 End End Step6->End

Caption: General experimental workflow for cytotoxicity screening.

Conclusion

Comparative Analysis of (6-Phenylpyridin-3-yl)methanol Derivatives: Crystallography, Synthesis, and Potential Anticancer Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis and structural analogues of (6-Phenylpyridin-3-yl)methanol derivatives reveals a class of compounds with potential therapeutic applications. While comprehensive crystallographic data for direct comparison remains elusive in public databases, analysis of related structures and their biological activities provides valuable insights for researchers, scientists, and drug development professionals. This guide summarizes the available experimental data, outlines key synthetic methodologies, and explores a probable signaling pathway associated with the anticancer effects of similar pyridine derivatives.

Crystallographic Analysis of this compound Derivatives

Despite extensive searches for the crystallographic information files (CIF) and detailed structural data for derivatives such as 6-(4-tertbutylphenyl)-nicotinaldehyde (TBPNA) and 6-(4-hydroxyphenyl)-nicotinaldehyde (HPNA), specific quantitative data for a direct comparison of their crystal structures could not be retrieved from publicly available databases. However, a key study, "Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives," reports the successful synthesis and single-crystal X-ray diffraction (SC-XRD) analysis of these compounds[1][2]. The study confirms that both TBPNA and HPNA crystallize in a monoclinic system with a P21/c space group[1]. The lack of accessible CIF files or published data tables containing unit cell parameters, bond lengths, and bond angles prevents the creation of a detailed comparative table for their crystal structures at this time.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily achieved through Suzuki-Miyaura cross-coupling reactions. This versatile method allows for the formation of a carbon-carbon bond between a pyridine derivative and an aryl boronic acid.

Experimental Protocols

General Synthesis of 6-arylated-nicotinaldehydes (e.g., TBPNA and HPNA):

The synthesis involves the reaction of 6-bromonicotinaldehyde with the corresponding arylboronic acid in the presence of a palladium catalyst and a base.

  • Materials: 6-bromonicotinaldehyde, (4-(tert-butyl)phenyl)boronic acid or (4-hydroxyphenyl)boronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), K₂CO₃, and a solvent system (e.g., toluene, ethanol, and water).

  • Procedure: A mixture of 6-bromonicotinaldehyde, the respective arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents) is prepared in a solvent mixture. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the desired 6-arylated-nicotinaldehyde.

Reduction to this compound Derivatives:

The synthesized aldehydes can be subsequently reduced to their corresponding methanol derivatives.

  • Materials: 6-arylated-nicotinaldehyde, sodium borohydride (NaBH₄), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure: The 6-arylated-nicotinaldehyde is dissolved in the solvent and cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise with stirring. The reaction is allowed to proceed for a few hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.

Table 1: Summary of Synthesized this compound Analogues and Precursors

Compound NamePrecursorAryl Boronic AcidReference
6-(4-tertbutylphenyl)-nicotinaldehyde (TBPNA)6-bromonicotinaldehyde(4-(tert-butyl)phenyl)boronic acid[1]
6-(4-hydroxyphenyl)-nicotinaldehyde (HPNA)6-bromonicotinaldehyde(4-hydroxyphenyl)boronic acid[1]

Potential Anticancer Signaling Pathway

While the specific molecular targets of this compound derivatives are not yet fully elucidated, studies on structurally similar pyridine compounds suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death). Several pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK pathways[3]. The apoptotic pathway involves a cascade of protein activation and regulation, with the Bcl-2 family of proteins and caspases playing central roles[4][5][6][7].

A plausible signaling pathway, based on the activity of related compounds, is the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Upon receiving an apoptotic stimulus, the balance shifts in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

Below is a diagram illustrating this proposed apoptotic signaling pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Stimulus This compound derivative Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 inhibits Bax Bax (Pro-apoptotic) Stimulus->Bax activates Bcl2->Bax inhibits CytoC Cytochrome c release Bax->CytoC induces Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome CytoC->Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Fig. 1: Proposed intrinsic apoptosis pathway.
Experimental Workflow for Apoptosis Assay

To validate the proposed signaling pathway, a series of experiments can be conducted. The following workflow outlines a typical approach to investigate the induction of apoptosis by a test compound.

Apoptosis_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treat Treat with this compound derivative at various concentrations start->treat incubate Incubate for 24-48 hours treat->incubate annexin Annexin V/PI Staining (Flow Cytometry) incubate->annexin caspase_act Caspase Activity Assay (e.g., Caspase-3/7 Glo) incubate->caspase_act western Western Blot Analysis (Bcl-2, Bax, Cytochrome c, Cleaved Caspases) incubate->western analyze Data Analysis and Interpretation annexin->analyze caspase_act->analyze western->analyze

Fig. 2: Experimental workflow for apoptosis analysis.

References

Purity Under the Microscope: A Comparative Guide to LC-MS Validation of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like (6-Phenylpyridin-3-yl)methanol is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for validating the purity of this compound against alternative analytical techniques, supported by detailed experimental protocols and data presentation.

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method is paramount for its quality control. LC-MS, with its high sensitivity and selectivity, stands out as a premier technique for this purpose.[1][2][3]

Proposed LC-MS Method for this compound Purity Validation

This section outlines a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a mass spectrometer, designed for the quantitative analysis of this compound and the detection of potential process-related impurities and degradation products.[1][4][5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector, coupled to a mass spectrometer.[1]

  • Mass Spectrometer: A single quadrupole or a triple quadrupole mass spectrometer is recommended for its sensitivity and specificity in identifying and quantifying impurities.[4][5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating aromatic compounds.[1]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Injection Volume: 10 µL[1]

  • UV Detection: The maximum absorption wavelength (λmax) of this compound should be determined. A PDA detector set to scan a wide range (e.g., 200-400 nm) is advisable to detect any co-eluting impurities.[1]

2. Mass Spectrometry Parameters (Illustrative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds like pyridine derivatives.[2][6]

  • Ion Spray Voltage: 4500 V[7]

  • Scan Mode: Full scan for initial impurity profiling and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities to achieve higher sensitivity.[5][7]

3. Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation: Key Validation Parameters

A robust LC-MS method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][8] The following table summarizes the essential validation parameters and their typical acceptance criteria for small molecule purity analysis.[5][9][10]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][9]The peak for this compound should be well-resolved from any other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][9]Correlation coefficient (R²) ≥ 0.99[5]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.[5][9]Recovery of 98.0% to 102.0% for the active pharmaceutical ingredient (API).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][9]Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (RSD) ≤ 2%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]The method should remain reliable with small variations in mobile phase composition, pH, flow rate, and column temperature.
Stability-Indicating The ability of the method to accurately measure the active ingredient in the presence of its degradation products.[11][12]Forced degradation studies (acid, base, oxidation, heat, light) should show a decrease in the main peak area and the appearance of degradation product peaks.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.[1][4]Widely available, robust, and cost-effective. Good for quantitative analysis of the main component.[4]May not be able to detect impurities that do not have a UV chromophore or co-elute with the main peak. Less sensitive than MS for impurity detection.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, followed by mass analysis.[13]Excellent for volatile impurities and can provide structural information.[13]This compound may require derivatization to increase its volatility. Not suitable for non-volatile impurities.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR).Provides absolute quantification without the need for a reference standard of the impurity. Excellent for structure elucidation of unknown impurities.Lower sensitivity compared to LC-MS, making it less suitable for trace impurity analysis.
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of analytes in an electric field.High separation efficiency, small sample volume required. Can be an orthogonal technique to HPLC.Can have lower reproducibility of migration times compared to HPLC retention times.

Workflow for LC-MS Purity Validation

The following diagram illustrates the typical workflow for the validation of this compound purity using an LC-MS method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation cluster_report Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS Mass Spectrometry (ESI+, Full Scan/SIM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (% Purity) Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Report Validation->Report

Caption: LC-MS Purity Validation Workflow.

References

Comparative study of different synthetic routes to (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Phenylpyridin-3-yl)methanol is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound: a Suzuki-Miyaura coupling approach and a reduction pathway starting from 6-phenylnicotinic acid. This comparison is supported by experimental data to inform route selection based on factors such as yield, reaction conditions, and starting material availability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Reduction of 6-Phenylnicotinate Ester
Starting Materials 6-Bromonicotinaldehyde, Phenylboronic acid6-Phenylnicotinic acid
Key Transformations Palladium-catalyzed C-C bond formation, Aldehyde reductionEsterification, Ester reduction
Typical Yield ~35-40% (overall for two steps)High (specific yield data not available in cited literature)
Reaction Conditions Suzuki: 85-110°C; Reduction: Room TemperatureEsterification: Reflux; Reduction: Varies with reducing agent
Advantages Convergent synthesis, modularPotentially fewer steps if starting from the acid
Disadvantages Multi-step, requires catalyst and specific ligandsMay require harsh reducing agents

Route 1: Suzuki-Miyaura Coupling and Subsequent Reduction

This synthetic strategy builds the 6-phenylpyridine core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of an aldehyde to the desired primary alcohol.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde and Phenylboronic Acid

A mixture of 6-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium phosphate (1.2 eq) is prepared in a 4:1 mixture of dioxane and water. The reaction mixture is heated to between 85-110°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the reaction is worked up by extraction with an organic solvent, and the crude product, 6-phenylnicotinaldehyde, is purified by column chromatography. A similar synthesis of 6-(benzofuran-2-yl)pyridin-3-yl)methanol from 6-bromonicotinaldehyde and 2-benzofuran-phenyl boronic acid resulted in a 37% yield of the coupled aldehyde product.[1]

Step 2: Reduction of 6-Phenylnicotinaldehyde

The purified 6-phenylnicotinaldehyde is dissolved in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF). A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at room temperature. The reaction is stirred until the aldehyde is completely consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield this compound.

Route 2: Reduction of 6-Phenylnicotinic Acid Derivative

This route involves the initial formation of an ester from 6-phenylnicotinic acid, which is then reduced to the target alcohol. This is a common strategy as esters are often more readily reduced than the corresponding carboxylic acids.

Experimental Protocol

Step 1: Esterification of 6-Phenylnicotinic Acid

6-Phenylnicotinic acid is dissolved in an alcohol, such as methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux until the esterification is complete. The resulting ester, methyl 6-phenylnicotinate, is then isolated and purified.

Step 2: Reduction of Methyl 6-Phenylnicotinate

Logical Workflow for Synthetic Route Selection

The choice between these two synthetic pathways will depend on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. The following diagram illustrates a logical workflow for selecting the most appropriate route.

G start Start: Need to synthesize This compound decision1 Are 6-bromonicotinaldehyde and phenylboronic acid readily available? start->decision1 Consider Starting Material Availability route1 Route 1: Suzuki Coupling - Two-step process - Potentially modular for analogs decision1->route1 Yes decision2 Is 6-phenylnicotinic acid more accessible? decision1->decision2 No end Final Product: This compound route1->end Proceed with Synthesis route2 Route 2: Reduction - Two-step process - May require stronger reducing agents decision2->route2 Yes reevaluate Re-evaluate starting material sourcing or consider alternative routes decision2->reevaluate No route2->end Proceed with Synthesis

Caption: A decision-making workflow for selecting a synthetic route to this compound.

Conclusion

Both the Suzuki-Miyaura coupling and the reduction of a 6-phenylnicotinate ester represent viable synthetic strategies for obtaining this compound. The Suzuki coupling route offers a convergent and modular approach, which can be advantageous for the synthesis of analogues by varying the boronic acid coupling partner. The reduction route, starting from 6-phenylnicotinic acid, is a more linear approach. The ultimate choice of synthetic route will be guided by the specific needs and resources of the research team. Further optimization of reaction conditions for both routes could potentially lead to improved yields and process efficiency.

References

Validating the Biological Target of a (6-Phenylpyridin-3-yl)methanol Derivative: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays to validate the biological target of a novel (6-Phenylpyridin-3-yl)methanol derivative. We will explore established methodologies, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.

The identification and validation of a drug's biological target are critical milestones in the drug discovery pipeline. For a novel this compound derivative with therapeutic potential, pinpointing its molecular target is essential to understanding its mechanism of action, predicting potential side effects, and guiding lead optimization. This guide focuses on three widely used in vitro techniques for target validation: the in vitro kinase assay, the Cellular Thermal Shift Assay (CETSA), and Surface Plasmon Resonance (SPR).

Comparative Analysis of Target Validation Assays

Choosing the right assay depends on various factors, including the nature of the suspected target, the required throughput, and the level of detail needed regarding the binding interaction. Below is a comparative summary of the three assays discussed in this guide.

FeatureIn Vitro Kinase AssayCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Measures the inhibition of kinase activity (phosphorylation of a substrate).Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2][3]Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip, allowing for real-time kinetic analysis.[4][5][6]
Primary Output IC50 (half-maximal inhibitory concentration)Thermal shift (ΔTm) or isothermal dose-response fingerprint (ITDRF)[1][7]Association rate (ka), dissociation rate (kd), and affinity (KD)[8]
Throughput HighMedium to High[9]Low to Medium
Labeling Requirement Often requires labeled ATP or antibodiesNo labeling of the compound is requiredNo labeling of the compound is required
Cellular Context No (uses purified components)Yes (can be performed in cell lysates or intact cells)[7][9]No (uses purified components)
Information Provided Functional consequence of binding (inhibition)Target engagement in a biological setting[7]Detailed binding kinetics and thermodynamics[5][6]
Key Advantage Directly measures functional activity.Confirms target engagement in a more physiologically relevant environment.Provides in-depth characterization of the binding interaction.[8][10]
Key Limitation Does not directly measure binding; requires purified, active enzyme.Indirect measure of binding; may not be suitable for all targets.Requires immobilization of the target protein, which may affect its conformation.

In Vitro Kinase Assay: A Functional Readout

For this compound derivatives suspected of targeting protein kinases, a direct in vitro kinase assay is a robust method for validation. These assays quantify the ability of the compound to inhibit the catalytic activity of the target kinase.

A common format for this assay is a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher signal.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for a generic serine/threonine kinase and can be performed in a 384-well plate format.

Materials:

  • Purified active kinase

  • Kinase-specific substrate peptide

  • This compound derivative (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[11][12]

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of the 384-well plate.[11]

  • Enzyme Addition: Prepare the kinase solution by diluting the purified kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Substrate/ATP Addition: Prepare a mixture of the kinase-specific substrate and ATP in the kinase assay buffer. The final ATP concentration should be close to its Km for the kinase. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[11]

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[11]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_kinase_cascade Kinase Cascade cluster_cellular_process Cellular Process cluster_inhibition Inhibition Upstream Kinase Upstream Kinase Target Kinase Target Kinase Upstream Kinase->Target Kinase Activates Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phosphorylates Cellular Response Cellular Response Substrate Protein->Cellular Response Leads to Derivative Derivative Derivative->Target Kinase Inhibits

Figure 1. Simplified signaling pathway illustrating kinase activation and inhibition.

Experimental_Workflow cluster_reagents Reagents Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Enzyme Addition Enzyme Addition Assay Plate Setup->Enzyme Addition Substrate/ATP Addition Substrate/ATP Addition Enzyme Addition->Substrate/ATP Addition Incubation Incubation Substrate/ATP Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Derivative Derivative Kinase Kinase Substrate Substrate ATP ATP

Figure 2. Workflow for the in vitro kinase assay.

Alternative Validation Methods: CETSA and SPR

While the in vitro kinase assay provides functional data, it is often beneficial to complement it with assays that confirm direct target engagement in a more physiological context or provide detailed kinetic information.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement within a cellular environment.[1][3][9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2] This thermal stabilization can be quantified and is indicative of target engagement.

A key advantage of CETSA is its ability to be performed in cell lysates or even intact cells, providing evidence of target interaction in a more native environment.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on the kinetics of molecular interactions.[10] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the this compound derivative is flowed over the surface. The binding and dissociation are monitored, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.[8]

Conclusion

Validating the biological target of a novel this compound derivative is a multifaceted process. For putative kinase inhibitors, the in vitro kinase assay provides a direct measure of functional activity and is an excellent starting point. However, for comprehensive target validation, it is highly recommended to employ orthogonal approaches. CETSA can confirm target engagement in a cellular context, while SPR can provide detailed insights into the binding kinetics. By combining these powerful techniques, researchers can build a robust body of evidence to confidently identify and validate the biological target of their compound, paving the way for further preclinical development.

References

A Head-to-Head Comparison of (6-Phenylpyridin-3-yl)methanol and (4-phenylpyridin-2-yl)methanol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylpyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The isomeric positioning of the phenyl and hydroxymethyl groups on the pyridine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and interaction with biological targets. This guide offers a comparative overview of two such isomers: (6-Phenylpyridin-3-yl)methanol and (4-phenylpyridin-2-yl)methanol. While both share the same molecular formula, their distinct structural arrangements suggest potentially different pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of these compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and (4-phenylpyridin-2-yl)methanol is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compound(4-phenylpyridin-2-yl)methanol
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 185.22 g/mol 185.22 g/mol
IUPAC Name This compound[1](4-phenylpyridin-2-yl)methanol
CAS Number 108259-33-855218-73-0
Predicted XLogP3 1.6[1]1.7
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 22
Topological Polar Surface Area 33.1 Ų33.1 Ų

Potential Biological Activities: An Inferred Comparison

Based on the biological activities reported for structurally similar phenylpyridine derivatives, a hypothetical comparison of the potential therapeutic applications of this compound and (4-phenylpyridin-2-yl)methanol is presented. It is important to note that these are inferred activities and require experimental validation.

Biological Target/ActivityThis compound (Inferred)(4-phenylpyridin-2-yl)methanol (Inferred)Rationale
Anticancer (Cytotoxicity) Potential activityPotential activityPhenylpyridine derivatives have shown cytotoxic effects against various cancer cell lines.
Cyclin-Dependent Kinase (CDK) Inhibition Higher potentialLower potential3-Phenylpyridine scaffolds have been identified as potential CDK2 inhibitors.
NADH Dehydrogenase Inhibition Lower potentialHigher potential4-Phenylpyridine analogs have been studied as inhibitors of mitochondrial NADH dehydrogenase (Complex I).
Insecticidal Activity Possible activityPossible activityCertain 2-phenylpyridine derivatives have demonstrated insecticidal properties.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and (4-phenylpyridin-2-yl)methanol.

Chemical Synthesis: A General Approach

The synthesis of both isomers can be achieved through a Suzuki coupling reaction to form the phenylpyridine core, followed by reduction of a corresponding ester or aldehyde to the methanol group.

Materials:

  • Appropriate bromopyridine methanol precursor (e.g., (6-bromopyridin-3-yl)methanol or (4-bromopyridin-2-yl)methanol)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene, DMF, or 1,4-Dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a reaction flask, add the bromopyridine methanol precursor (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst (0.05-0.1 equivalents) to the flask.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired phenylpyridin-methanol derivative.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and (4-phenylpyridin-2-yl)methanol

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of phenylpyridine methanol derivatives.

Hypothetical Signaling Pathway Modulation

G Hypothetical Inhibition of CDK2 Signaling Pathway PPM This compound (Hypothesized Inhibitor) CDK2 CDK2/Cyclin E Complex PPM->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition Proliferation Cell Cycle Progression (G1 to S phase) E2F->Proliferation Activation

Caption: A diagram illustrating the hypothetical inhibition of the CDK2 signaling pathway by this compound.

References

Navigating Kinase Cross-Reactivity: A Comparative Profile of (6-Phenylpyridin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of compounds containing the (6-phenylpyridin-3-yl)methanol moiety and related structures, offering insights into their on- and off-target activities. By presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document serves as a valuable resource for guiding drug discovery efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to engage with the ATP-binding site. However, the inherent similarities across the human kinome pose a significant challenge in achieving absolute target selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is essential.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of various pyridine-based compounds has been evaluated against a range of protein kinases. The following tables summarize the quantitative data, highlighting the spectrum of selectivity from highly specific to more broadly active agents.

Table 1: Profile of a Highly Selective ABL/KIT Dual Inhibitor

A novel benzamide derivative incorporating a pyridine motif, compound 34 (CHMFL-ABL/KIT-155) , demonstrates exceptional selectivity for ABL and c-KIT kinases. Its cross-reactivity was assessed against a panel of 468 kinases.

CompoundPrimary TargetsIC₅₀ (nM)Kinome Scan Selectivity (S Score (1) at 1 µM)
34 ABL460.03[1]
c-KIT75

The selectivity score (S Score) is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.[2]

Table 2: Activity Profile of Broader Spectrum Pyrido[2,3-d]pyrimidine Inhibitors

In contrast, pyrido[2,3-d]pyrimidine derivatives, which also feature a 6-phenylpyridine-like core, can exhibit broader activity across multiple kinase families.

CompoundPDGFr IC₅₀ (µM)FGFr IC₅₀ (µM)EGFr IC₅₀ (µM)c-src IC₅₀ (µM)
4b 1.11[3]0.13[3]0.45[3]0.22[3]
4e >50[3]0.060[3]>50[3]>50[3]

Experimental Protocols

To ensure the reproducibility and comparability of cross-reactivity data, standardized experimental protocols are crucial. The following methodologies are representative of those used to generate the data presented above.

Kinase Panel Screening (KinomeScan™)

This competition binding assay is a high-throughput method to quantitatively measure the interaction of a test compound with a large panel of kinases.

Workflow:

  • Immobilization: Recombinant kinases are tagged with DNA and immobilized on a solid support (e.g., beads).

  • Competition: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the active site.

  • Quantification: The amount of tagged ligand that remains bound to the kinases is measured, typically using quantitative PCR (qPCR) of the DNA tag. The displacement of the tagged ligand by the test compound is proportional to its binding affinity.

  • Data Analysis: The results are often reported as the percentage of the kinase that is bound by the test compound at a specific concentration or as a dissociation constant (Kd). The selectivity score is then calculated based on the number of kinases for which the binding affinity is below a defined threshold.[2]

Experimental Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase Tagged Kinases Incubation Incubation & Competition Kinase->Incubation Compound Test Compound Compound->Incubation Ligand Tagged Ligand Ligand->Incubation Wash Wash Unbound Incubation->Wash Quantify Quantification (qPCR) Wash->Quantify Data Data Analysis (Kd, % Inhibition) Quantify->Data

Caption: A generalized workflow for a competition binding-based kinase selectivity assay.

Biochemical Kinase Activity Assays (e.g., Radiometric or Mobility Shift)

These assays directly measure the enzymatic activity of a kinase and its inhibition by a test compound.

Radiometric Assay (e.g., ³³PanQinase™):

  • Reaction Setup: The kinase, a specific substrate (protein or peptide), and ATP (radiolabeled with ³³P) are incubated with the test compound.

  • Phosphorylation: The kinase transfers the radiolabeled phosphate from ATP to the substrate.

  • Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction. IC₅₀ values are determined from dose-response curves.

Mobility Shift Assay:

  • Reaction Setup: Similar to the radiometric assay, the kinase, substrate, ATP, and inhibitor are incubated together.

  • Electrophoretic Separation: The reaction mixture is subjected to microfluidic capillary electrophoresis. The phosphorylated substrate, having a different charge-to-mass ratio than the unphosphorylated substrate, will migrate at a different velocity.

  • Detection: The amounts of phosphorylated and unphosphorylated substrate are detected, often by fluorescence.

  • Analysis: The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the level of inhibition.[4]

Signaling Pathway Context

The kinases targeted by these inhibitors are often key nodes in critical cellular signaling pathways. Understanding these pathways is essential for predicting the downstream biological effects of a selective or multi-targeted inhibitor.

ABL and c-KIT Signaling in Cancer

The BCR-ABL fusion protein and activating mutations in c-KIT are oncogenic drivers in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs), respectively. Inhibition of these kinases blocks downstream signaling cascades that promote cell proliferation and survival.

Simplified ABL/c-KIT Downstream Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cKIT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cKIT->PI3K_AKT_mTOR BCR_ABL BCR-ABL BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR STAT STAT Pathway BCR_ABL->STAT Proliferation Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Inhibitor Compound 34 (Selective Inhibitor) Inhibitor->cKIT Inhibitor->BCR_ABL

Caption: Inhibition of BCR-ABL and c-KIT blocks multiple pro-survival signaling pathways.

By providing a framework for comparing cross-reactivity data, detailing the experimental methodologies used to generate this information, and placing it within the context of relevant signaling pathways, this guide aims to facilitate the rational design and development of next-generation kinase inhibitors.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Phenylpyridin-3-yl)methanol is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various organic chemistry methodologies. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most efficient pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two prominent and effective strategies for the synthesis of this compound are the Suzuki coupling reaction and the reduction of a 6-phenylnicotinic acid derivative. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

MetricSuzuki CouplingReduction of 6-Phenylnicotinic Acid Ester
Starting Materials 6-Chloronicotinaldehyde, Phenylboronic acid6-Phenylnicotinic acid methyl ester
Key Reagents Pd(dppf)Cl₂, K₃PO₄Lithium aluminum hydride (LiAlH₄)
Solvent 1,4-Dioxane/H₂OTetrahydrofuran (THF)
Reaction Temperature 100°C0°C to Room Temperature
Reaction Time 12 hours2 hours
Yield ~75%High (quantitative in many cases)
Key Advantages Good yield, readily available starting materials.Fast reaction, high yield.
Key Disadvantages Requires a two-step process (coupling then reduction), use of a palladium catalyst.LiAlH₄ is a highly reactive and moisture-sensitive reagent requiring careful handling.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations.

Suzuki_Coupling_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde 6-Phenylnicotinaldehyde 6-Phenylnicotinaldehyde 6-Chloronicotinaldehyde->6-Phenylnicotinaldehyde Pd(dppf)Cl₂, K₃PO₄ 1,4-Dioxane/H₂O, 100°C, 12h Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->6-Phenylnicotinaldehyde 6-Phenylnicotinaldehyde_intermediate 6-Phenylnicotinaldehyde Target_Molecule This compound 6-Phenylnicotinaldehyde_intermediate->Target_Molecule NaBH₄, Methanol Room Temp, 2h Reduction_Workflow 6-Phenylnicotinic_acid_methyl_ester 6-Phenylnicotinic acid methyl ester Target_Molecule This compound 6-Phenylnicotinic_acid_methyl_ester->Target_Molecule LiAlH₄, THF 0°C to RT, 2h

Safety Operating Guide

Proper Disposal of (6-Phenylpyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (6-Phenylpyridin-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.

This compound and its derivatives are considered hazardous waste and require careful handling and disposal. Adherence to strict protocols is essential to mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Data Presentation

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

Experimental Protocols

In the event of a spill, small spills should be absorbed with an inert, non-combustible material like vermiculite or sand. For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste.

Step 1: Waste Identification and Segregation

  • Identify the waste as "this compound".

  • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines. All waste containing pyridine derivatives must be treated as hazardous.[1]

Step 2: Containment

  • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container must be leak-proof and have a secure, sealable lid.

Step 3: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • Note the date when waste was first added to the container.

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Secondary containment is recommended to manage potential leaks.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for a pickup for the hazardous waste.

  • Provide the complete chemical name and any other relevant information to the disposal company.

Step 6: Record Keeping

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date.

Mandatory Visualization

DisposalWorkflow start Start: this compound Waste Generated is_mixed Is waste mixed with other chemicals? start->is_mixed segregate Segregate this compound waste into a dedicated container. is_mixed->segregate No identify_mixture Identify all components of the waste mixture. is_mixed->identify_mixture Yes contain Contain waste in a properly labeled and sealed container. segregate->contain consult_ehs Consult EHS for guidance on mixed waste disposal. identify_mixture->consult_ehs consult_ehs->contain store Store in a designated, well-ventilated, secure satellite accumulation area. contain->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs record_keeping Complete and file waste disposal records. contact_ehs->record_keeping end End: Proper Disposal Complete record_keeping->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (6-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling (6-Phenylpyridin-3-yl)methanol in a laboratory setting. The following procedures are based on best practices for handling pyridine derivatives and related aromatic alcohols, designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided herein is a synthesis of information from SDSs of structurally similar compounds and general chemical safety principles for pyridine-containing substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double Gloving: Inner and Outer GlovesInner Glove: Nitrile. Outer Glove: Chemical-resistant (e.g., Butyl rubber, Viton®). This combination offers robust protection against potential skin contact and absorption. Change gloves immediately if contaminated.[1]
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn with goggles to protect against splashes, especially during transfers and reactions.
Body Flame-Resistant Laboratory CoatThe lab coat must be fully buttoned with sleeves down to the wrists to protect skin and clothing from contamination.[1]
Respiratory Air-Purifying Respirator with Organic Vapor (OV) CartridgesRequired when working outside a certified chemical fume hood or if ventilation is inadequate. All respirator use must be part of a formal respiratory protection program, including fit testing.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk. All manipulations of this compound should be performed within a certified chemical fume hood.

Experimental Workflow for Safe Handling:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in the table above.

    • Have a spill kit readily accessible.

  • Handling:

    • Ground all equipment during transfer to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid inhaling vapors and direct contact with skin and eyes.[2][3]

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

    • Store in a designated flammable liquids cabinet, segregated from strong oxidizing agents and acids.[1]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or exposure.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][6]

Small Spill Response:

For small spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite.[1][4] Collect the absorbed material and contaminated items into a designated, sealed container for hazardous waste disposal.

Large Spill Response:

In the event of a large spill, evacuate the area immediately and contact your institution's EHS department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), in a compatible, leak-proof container with a secure lid.[1]

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is well-ventilated.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal service.

    • Never pour chemical waste down the drain or dispose of it in regular trash.[4] Disposal must comply with all local, state, and federal regulations.[1]

Handling Workflow Diagram

G A Preparation - Verify fume hood function - Assemble materials - Don appropriate PPE B Handling (in Fume Hood) - Ground equipment - Use non-sparking tools - Avoid inhalation and contact A->B C Storage - Tightly sealed container - Cool, dry, ventilated area - Flammables cabinet B->C Post-Experiment D Waste Collection - Collect all contaminated materials - Use compatible, sealed container B->D During/Post-Experiment G Emergency Event (Spill or Exposure) B->G E Waste Labeling & Storage - Label as 'Hazardous Waste' - Store in designated area D->E F Disposal - Arrange EHS pickup - Follow all regulations E->F H Execute Emergency Procedures - First Aid - Spill Response G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.